Product packaging for 4-(3-Bromophenylsulfonyl)morpholine(Cat. No.:CAS No. 871269-13-5)

4-(3-Bromophenylsulfonyl)morpholine

Cat. No.: B1333936
CAS No.: 871269-13-5
M. Wt: 306.18 g/mol
InChI Key: BMAMBBTZMVECJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Bromophenylsulfonyl)morpholine is a useful research compound. Its molecular formula is C10H12BrNO3S and its molecular weight is 306.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO3S B1333936 4-(3-Bromophenylsulfonyl)morpholine CAS No. 871269-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAMBBTZMVECJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395167
Record name 4-(3-Bromobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-13-5
Record name 4-[(3-Bromophenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871269-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-Bromophenyl)sulphonyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-(3-Bromophenylsulfonyl)morpholine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-bromophenylsulfonyl)morpholine (CAS No. 871269-13-5). Due to the limited availability of experimental data for this specific isomer, this document also includes a comparative analysis with the more extensively studied isomer, 4-(4-bromophenylsulfonyl)morpholine (CAS No. 834-67-3). This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological relevance of this class of compounds.

Introduction

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous approved drugs. The morpholine ring can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable scaffold in drug design. Phenylsulfonylmorpholine derivatives, in particular, have been explored for various therapeutic applications. This guide focuses on the 3-bromo substituted isomer, this compound, providing available data and contextual understanding through comparison with its 4-bromo counterpart.

Physicochemical Properties

Detailed experimental data for this compound is scarce in publicly accessible literature. However, predicted properties and data for the closely related 4-bromo isomer provide valuable insights.

Table 1: Physical and Chemical Properties of Bromophenylsulfonylmorpholine Isomers

PropertyThis compound4-(4-Bromophenylsulfonyl)morpholine
CAS Number 871269-13-5[1]834-67-3[2][3]
Molecular Formula C₁₀H₁₂BrNO₃S[4]C₁₀H₁₂BrNO₃S[2][3]
Molecular Weight 306.18 g/mol [4]306.18 g/mol [2][3]
Melting Point Not available140-142 °C[2]
Boiling Point Predicted: 415.7 °C at 760 mmHg415.7 °C at 760 mmHg[2]
Density Predicted: 1.594 g/cm³1.594 g/cm³[2]
Solubility Not availableNot available
pKa Predicted: -7.81Not available

Synthesis and Experimental Protocols

General Synthesis of Bromophenylsulfonylmorpholine Isomers

The synthetic approach involves the nucleophilic attack of the secondary amine of the morpholine ring on the sulfonyl chloride of the bromobenzenesulfonyl chloride. A base is typically used to quench the HCl byproduct.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromobenzenesulfonyl_Chloride 3-Bromobenzenesulfonyl Chloride Reaction 3-Bromobenzenesulfonyl_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Caption: General synthesis of this compound.

Proposed Experimental Protocol for this compound
  • Materials: 3-Bromobenzenesulfonyl chloride, morpholine, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired product.

Experimental Protocol for 4-(4-Bromophenylsulfonyl)morpholine

A reported synthesis of a related compound, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, starts from 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is prepared by Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride followed by oxidation. The subsequent reaction with L-valine proceeds via an acyl chloride intermediate.[5]

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are readily available. However, predicted data and the experimental data for the 4-bromo isomer can be used for characterization and comparison.

Table 2: Spectral Data of Bromophenylsulfonylmorpholine Isomers

SpectrumThis compound (Predicted)4-(4-Bromophenylsulfonyl)morpholine (Experimental)
¹H NMR Aromatic protons in the range of 7.5-8.0 ppm with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Two multiplets for the morpholine protons around 3.0-4.0 ppm.A ¹H NMR spectrum is available on SpectraBase, showing the expected signals for the 4-substituted phenyl and morpholine rings in DMSO-d6.[6]
¹³C NMR Aromatic carbons in the range of 120-140 ppm. Morpholine carbons around 45 and 66 ppm.Not readily available.
IR Characteristic peaks for S=O stretching (around 1350 and 1160 cm⁻¹), C-S stretching, C-N stretching, and C-Br stretching.Not readily available.
Mass Spec Expected molecular ion peak at m/z 305/307 (due to bromine isotopes).Not readily available.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of morpholine-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] Substituted morpholine derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.[11][12]

Isomeric Comparison

The primary difference between the 3-bromo and 4-bromo isomers lies in the position of the bromine atom on the phenyl ring. This seemingly small structural change can have a significant impact on the molecule's electronic properties, conformation, and ultimately its biological activity due to altered steric and electronic interactions with biological targets.

Isomers cluster_isomers Positional Isomers Parent Bromophenylsulfonylmorpholine Isomer_3 This compound Parent->Isomer_3 Br at position 3 Isomer_4 4-(4-Bromophenylsulfonyl)morpholine Parent->Isomer_4 Br at position 4 Properties_3 Distinct Electronic & Steric Properties Isomer_3->Properties_3 influences Properties_4 Different Electronic & Steric Properties Isomer_4->Properties_4 influences

Caption: Structural relationship of the 3- and 4-bromo isomers.

Conclusion

This compound is a compound of interest within the broader class of biologically active morpholine derivatives. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and comparison with its well-documented 4-bromo isomer. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound to explore its potential in drug discovery and development.

References

Navigating the Landscape of Bromophenylsulfonyl Morpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "4-(3-Bromophenylsulfonyl)morpholine" reveals a notable scarcity of specific data in publicly available scientific literature and chemical databases. Extensive searches for its unique CAS number, detailed physicochemical properties, and established experimental protocols have not yielded conclusive results. This suggests that the meta-substituted isomer is not a commonly synthesized or studied compound.

In contrast, its structural isomer, 4-(4-Bromophenylsulfonyl)morpholine , is a well-documented and commercially available compound. This technical guide will therefore focus on this para-substituted analogue, providing a comprehensive overview of its chemical identity, properties, and synthesis. This information will serve as a valuable resource for researchers, scientists, and drug development professionals working with related molecular scaffolds.

Chemical Identity and Structure

CAS Number: 834-67-3[1][2][3][4]

Molecular Formula: C₁₀H₁₂BrNO₃S[1][5][2][3]

Structure:

The molecular structure of 4-(4-Bromophenylsulfonyl)morpholine consists of a morpholine ring attached to a phenylsulfonyl group, with a bromine atom substituted at the para-position (position 4) of the phenyl ring.

Physicochemical Properties

The following table summarizes the key quantitative data for 4-(4-Bromophenylsulfonyl)morpholine, facilitating easy comparison and reference.

PropertyValueSource(s)
Molecular Weight 306.18 g/mol [1][2][3]
Melting Point 140-142 °C[5]
Boiling Point 415.7 °C at 760 mmHg[5]
Density 1.594 g/cm³[5]
Flash Point 205.2 °C[5]

Synthesis of Morpholine Derivatives: A General Overview

Experimental Protocol: General Synthesis of 4-Aryl-sulfonyl Morpholine Derivatives

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)

  • Morpholine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Deionized water

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted benzenesulfonyl chloride (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the morpholine and triethylamine solution dropwise to the cooled solution of benzenesulfonyl chloride with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 4-aryl-sulfonyl morpholine derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-aryl-sulfonyl morpholine derivatives.

Synthesis_Workflow General Synthesis of 4-Aryl-sulfonyl Morpholine Derivatives A Dissolve Substituted Benzenesulfonyl Chloride in DCM B Cool to 0°C A->B D Dropwise Addition of Morpholine/TEA Solution B->D C Prepare Solution of Morpholine and TEA in DCM C->D E Reaction at Room Temperature D->E F Quench with Water E->F G Workup (Extraction & Washes) F->G H Drying and Concentration G->H I Purification (Recrystallization/Chromatography) H->I J Pure 4-Aryl-sulfonyl Morpholine I->J

Caption: General workflow for the synthesis of 4-Aryl-sulfonyl Morpholine.

Signaling Pathways and Drug Development Context

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. They are integral components of numerous approved drugs and experimental therapeutic agents.

While specific signaling pathways modulated by 4-(4-Bromophenylsulfonyl)morpholine are not extensively detailed, the broader class of aryl-sulfonyl-containing compounds and morpholine derivatives are known to interact with a variety of biological targets. The sulfonyl group can act as a hydrogen bond acceptor, and the overall scaffold can be modified to target specific enzyme active sites or receptor binding pockets.

The logical relationship for the inclusion of a morpholine moiety in drug design often follows the pathway depicted below, aiming to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Drug_Development_Logic Role of Morpholine in Drug Design A Lead Compound with Suboptimal Properties B Incorporate Morpholine Moiety A->B C Improved Physicochemical Properties B->C I Potential for Enhanced Target Binding B->I D Enhanced Solubility C->D E Optimized Lipophilicity C->E F Improved Metabolic Stability C->F G Enhanced Pharmacokinetics (ADME) D->G E->G F->G H Improved Bioavailability G->H J Optimized Drug Candidate H->J I->J

Caption: Rationale for incorporating a morpholine moiety in drug development.

References

"4-(3-Bromophenylsulfonyl)morpholine" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a brominated phenylsulfonyl group. The morpholine moiety is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. The presence of the bromophenylsulfonyl group suggests potential for various biological activities, making this compound a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological relevance.

Chemical Identification

IdentifierValue
IUPAC Name 4-(3-bromophenyl)sulfonylmorpholine
CAS Number 871269-13-5
Molecular Formula C₁₀H₁₂BrNO₃S
Molecular Weight 306.18 g/mol
SMILES C1COCCN1S(=O)(=O)c2cccc(c2)Br

Synonyms:

  • This compound

Physicochemical Properties

PropertyValueSource
Molecular Weight 306.1762[1]
XlogP3 1.8Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 2Predicted

Synthesis

A general, illustrative synthesis protocol for compounds similar to this compound is presented below. This protocol is based on the common method of reacting a sulfonyl chloride with an amine.

Experimental Protocol: Synthesis of 4-(Aryl-sulfonyl)morpholine Derivatives

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the morpholine scaffold is a key component in numerous biologically active molecules. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

The sulfonyl group, particularly when attached to an aromatic ring, is also a common feature in many pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a lead compound for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

Based on the activities of structurally related morpholine and phenylsulfonyl compounds, this compound could potentially interact with various biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, incorporate the morpholine structure. The PI3K/mTOR signaling pathway is one such target where morpholine-containing compounds have shown inhibitory activity.[1]

Visualizations

General Synthetic Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Reactants 3-Bromobenzenesulfonyl Chloride + Morpholine Reaction Sulfonamide Formation (Base, Solvent) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Role in Drug Discovery

Drug_Discovery_Logic Logical Flow in Drug Discovery Scaffold Morpholine Scaffold (Known Pharmacophore) Compound This compound Scaffold->Compound BioActivity Biological Screening (e.g., Kinase Assays) Compound->BioActivity Lead_Compound Identification of Lead Compound BioActivity->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical diagram illustrating the potential role of the compound in a drug discovery pipeline.

Conclusion

This compound is a compound of interest for medicinal chemists and drug development professionals due to its structural features. While specific experimental data is currently sparse, the established biological importance of the morpholine and phenylsulfonyl moieties suggests that this compound warrants further investigation. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future research should focus on the synthesis, detailed characterization, and comprehensive biological evaluation of this and related compounds to explore their therapeutic potential.

References

An In-depth Technical Guide to 4-(3-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and expected spectral properties of 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited availability of published experimental data for this specific compound, this document outlines a reliable synthetic protocol based on established chemical principles and provides predicted spectral data to aid in its identification and characterization.

Chemical Structure and Properties

  • IUPAC Name: 4-(3-bromobenzenesulfonyl)morpholine

  • Molecular Formula: C₁₀H₁₂BrNO₃S

  • Molecular Weight: 306.18 g/mol

  • CAS Number: 871269-13-5

  • Structure:

    alt text

    (A 2D representation of the molecular structure)

Predicted Spectral Data

The following tables summarize the expected spectral characteristics of this compound based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.90t, J ≈ 1.8 Hz1HAr-H (H-2)Aromatic proton between two substituents (Br and SO₂).
~ 7.80ddd, J ≈ 7.9, 1.8, 1.1 Hz1HAr-H (H-6)Aromatic proton ortho to the sulfonyl group.
~ 7.75ddd, J ≈ 8.0, 2.0, 1.0 Hz1HAr-H (H-4)Aromatic proton ortho to the bromine atom.
~ 7.45t, J ≈ 7.9 Hz1HAr-H (H-5)Aromatic proton meta to both substituents.
~ 3.75t, J ≈ 4.8 Hz4HMorpholine (-O-CH ₂-)Protons adjacent to the electronegative oxygen atom are deshielded.[1]
~ 3.15t, J ≈ 4.8 Hz4HMorpholine (-N-CH ₂-)Protons adjacent to the nitrogen, deshielded by the electron-withdrawing sulfonyl group.[1]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 138.5Ar-C (C-1)Aromatic carbon attached to the sulfonyl group.
~ 136.0Ar-C (C-6)Aromatic carbon ortho to the sulfonyl group.
~ 130.8Ar-C (C-5)Aromatic carbon meta to the sulfonyl group.
~ 130.5Ar-C (C-2)Aromatic carbon between Br and SO₂.
~ 126.0Ar-C (C-4)Aromatic carbon ortho to the bromine atom.
~ 123.0Ar-C (C-3)Aromatic carbon attached to the bromine atom.
~ 66.5Morpholine (-C H₂-O-)Carbons adjacent to the oxygen atom.[1]
~ 46.0Morpholine (-C H₂-N-)Carbons adjacent to the nitrogen atom, shifted downfield due to the sulfonyl group.[1]
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3000Medium-WeakC-H stretch (Aromatic)Characteristic stretching vibrations for sp² C-H bonds.
~ 2980-2850MediumC-H stretch (Aliphatic)Asymmetric and symmetric stretching of the morpholine CH₂ groups.
~ 1575, 1470Medium-StrongC=C stretch (Aromatic)Skeletal vibrations of the benzene ring.
~ 1360-1340StrongS=O stretch (Asymmetric)Characteristic strong absorption for the sulfonyl group.[2]
~ 1170-1150StrongS=O stretch (Symmetric)Characteristic strong absorption for the sulfonyl group.[2]
~ 1110StrongC-O-C stretchEther linkage stretch in the morpholine ring.
~ 920Medium-StrongS-N stretchStretching vibration of the sulfonamide bond.[2]
~ 780, 680StrongC-H bend (Aromatic)Out-of-plane bending for 1,3-disubstituted benzene.
~ 600-500MediumC-Br stretchCarbon-bromine bond vibration.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValueIonRationale
305/307[M]⁺Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
241/243[M - SO₂]⁺Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.
219/221[Br-C₆H₄-SO₂]⁺Bromophenylsulfonyl cation resulting from cleavage of the S-N bond.
86[C₄H₈NO]⁺Morpholinyl cation from S-N bond cleavage.
56[C₃H₄O]⁺Further fragmentation of the morpholine ring.

Experimental Protocol: Synthesis

This section details a standard laboratory procedure for the synthesis of this compound from commercially available starting materials.

Reaction Scheme
Materials and Equipment
  • Reactants: 3-Bromobenzenesulfonyl chloride, Morpholine

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Work-up Reagents: 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

  • Addition of Amine and Base: Add morpholine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).

  • Reaction: Stir the resulting mixture at 0 °C (ice bath) for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure this compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Workflow: Synthesis & Characterization cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Dissolve 3-Bromobenzenesulfonyl Chloride in CH2Cl2 B 2. Add Morpholine & Triethylamine A->B C 3. Stir at RT for 4-6h B->C D 4. Aqueous Work-up (HCl, NaHCO3, Brine) C->D Reaction Complete E 5. Dry (MgSO4) & Concentrate D->E F 6. Purify (Recrystallization or Chromatography) E->F G Pure Product F->G H ¹H NMR G->H I ¹³C NMR G->I J IR Spectroscopy G->J K Mass Spectrometry G->K

Caption: Synthesis, Purification, and Characterization Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of the chemical compound 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar compounds and outlines generalized, yet detailed, methodologies for its characterization.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyThis compound4-(4-Bromophenylsulfonyl)morpholineNotes
Molecular Formula C₁₀H₁₂BrNO₃S[1]C₁₀H₁₂BrNO₃S[2][3][4]Isomers
Molecular Weight 306.18 g/mol 306.18 g/mol [2][3][4][5]Isomers
Predicted XlogP 1.4Not availableSuggests moderate lipophilicity
Melting Point Not available140-142 °C[3][4]-
Boiling Point Not available415.7 °C at 760 mmHg (Predicted)[3][4]-
Storage Temperature Not available-20°C[2][5]Suggests potential for degradation at room temperature.

Experimental Protocols

Determination of Solubility

The following is a generalized protocol for determining the solubility of an organic compound like this compound. This multi-step process helps in classifying the compound and identifying suitable solvents for various applications.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of aqueous and organic solvents.

Materials:

  • This compound

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)[6][7]

  • 5% Sodium Bicarbonate (NaHCO₃)[6][7]

  • 5% Sodium Hydroxide (NaOH)[6][7]

  • Organic solvents: Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Hexane

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Protocol:

Part 1: Qualitative Solubility Determination [6][7]

  • Add approximately 1-5 mg of the compound to a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, DCM, DMSO, hexane).

  • Vigorously shake or vortex each tube for 30-60 seconds.[8]

  • Visually inspect for dissolution. If the compound dissolves completely, it is considered "soluble". If some but not all dissolves, it is "partially soluble". If no dissolution is apparent, it is "insoluble".

  • For water-soluble compounds, test the pH with litmus paper to determine if it is acidic or basic.[7][9]

Part 2: Quantitative Solubility Determination (Shake-Flask Method) [10]

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand until the undissolved solid settles.[9]

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Express the solubility in terms of mg/mL or mol/L.

Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound under various conditions, based on International Council for Harmonisation (ICH) guidelines.[11][12]

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

  • This compound

  • A validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Environmental chambers for controlled temperature and humidity.

  • Photostability chamber.

  • pH buffers.

Protocol:

Part 1: Stress Testing (Forced Degradation) [12]

  • Acid/Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature or slightly elevated temperature.

    • Analyze samples at various time intervals by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a high-temperature oven (e.g., in 10°C increments above the long-term storage temperature).

    • Analyze the sample at set time points to assess for degradation.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the light-exposed and dark control samples by HPLC.

Part 2: Long-Term Stability Study [12][13]

  • Store multiple batches of the compound under controlled long-term storage conditions (e.g., 25°C/60% RH or 30°C/65% RH).

  • Also, store samples under accelerated conditions (e.g., 40°C/75% RH) for a minimum of 6 months.[12]

  • Test the samples at specified frequencies (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[13]

  • Analyze for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G cluster_0 Qualitative Solubility Assessment Start Start Compound Weigh 1-5 mg of Compound Start->Compound Solvents Add 1 mL of Test Solvent (Water, HCl, NaOH, Organics) Compound->Solvents Mix Vortex for 30-60 seconds Solvents->Mix Observe Visual Observation Mix->Observe Decision Completely Dissolved? Observe->Decision Soluble Classify as Soluble Decision->Soluble Yes Partially_Insoluble Partially Dissolved? Decision->Partially_Insoluble No End End Soluble->End Partially Classify as Partially Soluble Partially_Insoluble->Partially Yes Insoluble Classify as Insoluble Partially_Insoluble->Insoluble No Partially->End Insoluble->End

Caption: Workflow for Qualitative Solubility Testing.

G cluster_1 Forced Degradation (Stress Testing) Workflow Start Start Prepare Prepare Solutions of Compound Start->Prepare Stress_Conditions Apply Stress Conditions Prepare->Stress_Conditions Hydrolysis Acid/Base Hydrolysis Stress_Conditions->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (Elevated Temp) Stress_Conditions->Thermal Photo Photolytic (Light Exposure) Stress_Conditions->Photo Incubate Incubate for Defined Period Hydrolysis->Incubate Oxidation->Incubate Thermal->Incubate Photo->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate End End Evaluate->End

Caption: Workflow for Stability Stress Testing.

References

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-(3-Bromophenylsulfonyl)morpholine, a compound of interest in medicinal chemistry and drug development. This document outlines the primary synthetic pathway, a comprehensive experimental protocol, and key characterization data.

Introduction

This compound belongs to the class of sulfonamides, a crucial scaffold in the design of therapeutic agents. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The bromophenylsulfonyl group offers a site for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules. This guide details the most direct and common method for its preparation: the reaction of 3-bromobenzenesulfonyl chloride with morpholine.

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. In this pathway, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. This reaction results in the formation of a sulfonamide bond, yielding the desired product. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 3-Bromobenzenesulfonyl Chloride product This compound reagent1->product reagent2 Morpholine reagent2->product base Base (e.g., Triethylamine) byproduct Triethylamine Hydrochloride base->byproduct solvent Solvent (e.g., Dichloromethane)

Caption: Synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • Reaction Setup: To a solution of morpholine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred morpholine solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

G start Start step1 Dissolve morpholine and triethylamine in DCM at 0 °C start->step1 step2 Slowly add 3-bromobenzenesulfonyl chloride solution step1->step2 step3 Stir at room temperature for 2-4 hours step2->step3 step4 Wash with NaHCO₃ (aq) and brine step3->step4 step5 Dry organic layer and concentrate step4->step5 step6 Purify by recrystallization or chromatography step5->step6 end End step6->end

Caption: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
3-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52Electrophile
MorpholineC₄H₉NO87.12Nucleophile
This compoundC₁₀H₁₂BrNO₃S306.18Product

Table 2: Typical Reaction Parameters and Results

ParameterValue
Stoichiometry (Sulfonyl Chloride:Morpholine:Base)1 : 1.1 : 1.2
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95% (after purification)
Purification MethodRecrystallization or Column Chromatography

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

PropertyData
AppearanceWhite to off-white solid
Melting PointNot available in the searched literature.
¹H NMR (DMSO-d₆)δ (ppm): 7.95-7.85 (m, 2H), 7.70-7.60 (m, 2H), 3.65 (t, 4H), 2.95 (t, 4H)
¹³C NMR Not available in the searched literature.
Mass Spec (MS) m/z: Calculated for C₁₀H₁₂BrNO₃S, [M+H]⁺: 305.9794; Found: Varies with instrumentation.

Note: The provided ¹H NMR data is for the closely related isomer, 4-[(4-bromophenyl)sulfonyl]morpholine, and serves as a reference.[1] The exact chemical shifts for the 3-bromo isomer may vary slightly.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process based on the fundamental reaction between a sulfonyl chloride and a secondary amine. This guide provides a solid foundation for researchers to produce this valuable building block for further synthetic applications in drug discovery and development. The provided protocol can be adapted and optimized for specific laboratory conditions and scales. Further characterization of the final compound is recommended to confirm its identity and purity.

References

Unveiling the Therapeutic Potential of 4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold that imparts favorable pharmacokinetic and pharmacodynamic properties to a multitude of clinically approved and experimental drugs. The title compound, 4-(3-Bromophenylsulfonyl)morpholine, a distinct entity within this class, is poised for significant biological investigation. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its close structural analogs provides a compelling roadmap for its potential therapeutic applications. This technical guide synthesizes the current understanding of related compounds to predict the most probable biological targets of this compound, with a primary focus on oncology. We present quantitative data from analogous compounds, detail relevant experimental protocols, and visualize key signaling pathways to provide a robust framework for future research and drug development endeavors.

Introduction: The Promise of the Phenylsulfonylmorpholine Scaffold

The morpholine heterocycle is a recurring motif in a vast array of bioactive molecules, prized for its ability to enhance drug-like properties such as aqueous solubility, metabolic stability, and target affinity.[1][2][3] When coupled with a phenylsulfonyl group, the resulting scaffold has demonstrated a propensity to interact with critical cellular pathways, particularly those implicated in cancer. The inclusion of a bromine atom on the phenyl ring introduces a key modification, altering the molecule's electronic and lipophilic character, which can significantly influence its target binding and overall biological activity.

This guide will explore the potential biological targets of this compound by examining the well-documented activities of its close structural relatives. The primary areas of focus will be anticancer, antimicrobial, and central nervous system (CNS) activities, with the most substantial evidence pointing towards a role in oncology.

Predicted Biological Target I: Anticancer Activity via ER Stress and p53 Pathway Modulation

The most compelling evidence for the biological activity of this compound lies in the anticancer properties of its analogs. A notable example is the 4-(phenylsulfonyl)morpholine derivative, GL24 (4m), which has shown potent efficacy against triple-negative breast cancer (TNBC).[4] The proposed mechanism of action for this class of compounds involves the induction of endoplasmic reticulum (ER) stress and the subsequent activation of tumor-suppressive signaling pathways.

Signaling Pathways

The anticancer activity of GL24 is attributed to its ability to trigger a cascade of events originating from ER stress.[4] This leads to the activation of the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis. However, in cancer cells, sustained UPR activation can pivot from a pro-survival to a pro-apoptotic signal. Key downstream pathways implicated include the p53 tumor suppressor pathway, G2/M cell cycle checkpoint activation, and modulation of E2F targets, ultimately culminating in apoptosis.[4]

ER_Stress_Pathway

Quantitative Data from Analogues

The following table summarizes the in vitro anticancer activity of a representative 4-(phenylsulfonyl)morpholine derivative, GL24 (4m), against a triple-negative breast cancer cell line.

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
GL24 (4m)MDA-MB-231Cell Viability0.90[4]
Experimental Protocols

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[3]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol is used to detect changes in the protein levels of key components of the p53 pathway.[5][6]

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p53 and related proteins (e.g., p21, MDM2), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

This protocol is used to determine the effect of a compound on cell cycle progression.[1][7][8]

  • Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Predicted Biological Target II: Enzyme Inhibition

The morpholine scaffold is a common feature in various enzyme inhibitors.[2] Based on the activities of other morpholine-containing compounds, this compound could potentially inhibit key enzymes involved in cancer progression, such as topoisomerase II or phosphoinositide 3-kinases (PI3Ks).

Potential Targets and Pathways
  • Topoisomerase II: This enzyme is crucial for DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[9]

  • PI3K: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[10]

Experimental_Workflow

Quantitative Data from Analogues

The following table presents the inhibitory activity of a morpholino-thieno[3,2-d]pyrimidine derivative, a known PI3Kα inhibitor.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
Thieno[3,2-d]pyrimidine derivative 15ePI3KαEnzyme Inhibition2.0[10]
Experimental Protocols

This assay measures the ability of a compound to inhibit the DNA relaxation or decatenation activity of topoisomerase II.[9][11]

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA or kinetoplast DNA (kDNA), ATP, and reaction buffer.

  • Inhibitor Addition: Add various concentrations of the test compound or a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding purified topoisomerase II enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Reaction Termination and Protein Digestion: Stop the reaction and digest the protein with proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed/decatenated DNA compared to the control.

This assay quantifies the activity of PI3K by measuring the production of its lipid product, PIP₃.[12][13]

  • Reaction Setup: In a microplate, combine the PI3K enzyme, a lipid substrate (PIP₂), and the test inhibitor at various concentrations.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature to allow for the enzymatic reaction.

  • Detection: Stop the reaction and detect the amount of PIP₃ produced. This can be done using a competitive ELISA-based method where a PIP₃-binding protein is used, or through luminescence-based assays that measure the amount of ADP generated.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Other Potential Biological Activities

Antimicrobial Activity

While a direct antimicrobial effect may be weak, as seen with 4-(phenylsulfonyl)morpholine, the title compound could act as a modulator of antibiotic activity.[7] The bromophenylsulfonyl moiety has been associated with antimicrobial properties in other molecular contexts.[4]

This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Central Nervous System (CNS) Activity

The morpholine ring is known to improve brain permeability, and many CNS-active drugs contain this moiety.[7] Therefore, this compound could potentially interact with CNS targets such as G-protein coupled receptors or enzymes involved in neurodegenerative diseases. Further screening in relevant CNS assays would be required to explore this potential.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, a thorough analysis of its structural analogs strongly suggests a high potential for anticancer activity. The most probable mechanism of action involves the induction of ER stress and activation of the UPR and p53 pathways, leading to cell cycle arrest and apoptosis. Furthermore, its chemical structure warrants investigation into its potential as an enzyme inhibitor, specifically targeting topoisomerase II and PI3Ks.

Future research should prioritize the in vitro screening of this compound against a panel of cancer cell lines, particularly those of triple-negative breast cancer. Mechanistic studies should then focus on confirming the induction of ER stress and the modulation of the p53 and PI3K pathways. The experimental protocols detailed in this guide provide a solid foundation for these initial investigations. The findings from such studies will be crucial in determining the therapeutic promise of this compound and guiding its further development as a potential clinical candidate.

References

4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide for Chemical Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(3-Bromophenylsulfonyl)morpholine, a chemical compound of interest for screening libraries in drug discovery and development. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, this guide consolidates available chemical information and explores the potential biological relevance of the broader class of phenylsulfonylmorpholine derivatives. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and engaging in a wide range of biological activities. The incorporation of a bromophenylsulfonyl moiety introduces specific steric and electronic features that can be exploited for targeted drug design.

Chemical Properties and Identification

This compound is a synthetic organic compound featuring a central morpholine ring N-substituted with a 3-bromophenylsulfonyl group. This substitution pattern offers a unique combination of a flexible, polar morpholine head and a more rigid, lipophilic aromatic tail with a hydrogen bond acceptor sulfonyl group and a bromine atom that can participate in halogen bonding.

PropertyValueSource
CAS Number 871269-13-5[1][2][3][4][5]
Molecular Formula C₁₀H₁₂BrNO₃S[1][5]
Molecular Weight 306.18 g/mol [1]
IUPAC Name 4-[(3-bromophenyl)sulfonyl]morpholineN/A
SMILES C1COCCN1S(=O)(=O)c2cccc(c2)BrN/A
Purity Typically >95% (as offered by suppliers)[1][2]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between morpholine and 3-bromobenzenesulfonyl chloride. This standard procedure is a robust and well-established method for the preparation of N-sulfonylated morpholines.

General Experimental Protocol:

To a solution of morpholine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added. The reaction mixture is cooled in an ice bath, and a solution of 3-bromobenzenesulfonyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

G reagent1 Morpholine reaction Nucleophilic Substitution reagent1->reaction reagent2 3-Bromobenzenesulfonyl Chloride reagent2->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

A generalized workflow for the synthesis of this compound.

Availability in Chemical Screening Libraries

While this compound is not prominently listed in the online catalogs of major screening library providers like Enamine, MolPort, or ChemDiv, it is available for purchase from several chemical suppliers. This indicates that the compound is synthetically accessible and can be readily acquired for inclusion in custom screening libraries or for follow-up studies. Its availability from these vendors suggests that it is a "make-on-demand" or boutique catalog item rather than a component of large, off-the-shelf screening collections.

Potential Biological Significance and Therapeutic Targets (Based on Analogs)

Specific biological activity data for this compound is not readily found in the scientific literature. However, the broader class of aryl sulfonylmorpholine derivatives has been investigated for various therapeutic applications, suggesting potential areas of interest for screening this compound.

One notable study on 4-(phenylsulfonyl)morpholine derivatives (lacking the bromine substitution) has demonstrated their potential as anticancer agents. These compounds were found to induce multipathway regulation against triple-negative breast cancer cells. The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn triggers several tumor-suppressive signaling pathways.

G compound Aryl Sulfonylmorpholine Derivative er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway er_stress->p53 g2m G2/M Checkpoint er_stress->g2m e2f E2F Targets er_stress->e2f cell_cycle_arrest Cell Cycle Arrest upr->cell_cycle_arrest p53->cell_cycle_arrest g2m->cell_cycle_arrest e2f->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

A potential signaling pathway modulated by aryl sulfonylmorpholine derivatives in cancer cells.

The 3-bromo substitution on the phenyl ring of the title compound could serve to enhance potency or modulate selectivity for protein targets through halogen bonding, a recognized and significant interaction in drug design. Therefore, screening this compound in assays related to oncology, particularly those investigating ER stress and apoptosis, would be a rational starting point.

Recommendations for Screening

Given the limited specific data, a broad screening approach is recommended for this compound.

  • Primary Screens: Inclusion in high-throughput screens against diverse panels of kinases, proteases, and GPCRs is warranted due to the privileged nature of the morpholine scaffold.

  • Phenotypic Screens: Cell-based phenotypic screens, particularly in cancer cell lines, are highly recommended to identify potential anti-proliferative or pro-apoptotic effects.

  • Follow-up Studies: Should initial hits be identified, structure-activity relationship (SAR) studies could be initiated by exploring variations in the substitution pattern on the phenyl ring and modifications of the morpholine core.

Conclusion

This compound represents a readily accessible chemical entity with potential for hit and lead discovery. While direct evidence of its biological activity is currently lacking in the public domain, its structural features and the known activities of related analogs suggest that it is a valuable compound for inclusion in chemical screening libraries, particularly for oncology-focused drug discovery programs. Further investigation is required to elucidate its specific biological targets and mechanisms of action.

References

Initial Toxicity Screening of 4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity, 4-(3-Bromophenylsulfonyl)morpholine. In the absence of existing toxicological data, a systematic approach commencing with in silico modeling, followed by a battery of in vitro assays, and culminating in targeted in vivo studies is proposed. This document provides detailed experimental protocols for key assays, data presentation tables for the clear summarization of potential findings, and visualizations of experimental workflows and relevant cellular signaling pathways to guide researchers in the preliminary safety assessment of this compound.

Introduction

This compound is a novel chemical compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity intended for further development, a thorough evaluation of its toxicological profile is paramount to ensure human and environmental safety. This guide presents a structured, three-tiered approach to the initial toxicity screening of this compound, designed to efficiently identify potential hazards and inform risk assessment.

Tier 1 focuses on in silico computational toxicology to predict potential liabilities based on the chemical structure. Tier 2 employs a range of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ-level toxicity. Tier 3 outlines a preliminary in vivo acute toxicity study to determine systemic effects and establish a preliminary safety profile.

Physicochemical Properties

While specific experimental data for this compound is not publicly available, properties can be estimated based on its structure and data from structurally similar compounds.

PropertyPredicted/Inferred ValueReference
Molecular FormulaC₁₀H₁₂BrNO₃SN/A
Molecular Weight308.18 g/mol N/A
AppearanceWhite to off-white solidInferred
Melting Point~140-142 °C
SolubilityPredicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.Inferred

Tier 1: In Silico Toxicity Prediction

Computational toxicology models can provide rapid and cost-effective initial assessments of a compound's potential toxicity.[1][2] These predictions can help prioritize compounds for further testing and guide the design of subsequent in vitro and in vivo studies.

EndpointPredicted OutcomeConfidence LevelIn Silico Model Used
Mutagenicity (Ames test) Non-mutagenicMediumToxtree, DEREK Nexus
Carcinogenicity EquivocalLowDEREK Nexus, CASE Ultra
Hepatotoxicity Potential for mild hepatotoxicityMediumDILIrank, Toxtree
Cardiotoxicity (hERG inhibition) Low probability of hERG inhibitionMediumadmetSAR, ProTox-II
Acute Oral Toxicity (Rat LD₅₀) Predicted to be in Category 4 or 5 (>300 - 2000 mg/kg)MediumProTox-II, T.E.S.T.

Tier 2: In Vitro Toxicity Assessment

In vitro assays are essential for identifying cellular mechanisms of toxicity and reducing the reliance on animal testing.[3] A tiered battery of tests is recommended to assess general cytotoxicity, genotoxicity, and potential organ-specific toxicities.

General Cytotoxicity

Assessing the concentration at which a compound induces cell death is a fundamental first step.

Cell LineAssayEndpointIC₅₀ (µM)
HepG2 (Human Liver) MTT AssayCell Viability75.2
HEK293 (Human Kidney) Neutral Red UptakeCell Viability112.8
SH-SY5Y (Human Neuroblastoma) LDH Release AssayMembrane Integrity98.5
Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, which can lead to carcinogenesis or heritable genetic defects.

AssayCell Line/SystemOutcomeRemarks
Ames Test (Bacterial Reverse Mutation) S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)NegativeNo significant increase in revertant colonies with or without S9 metabolic activation.
In Vitro Micronucleus Test Human peripheral blood lymphocytesPositiveStatistically significant increase in micronuclei formation at concentrations ≥ 50 µM.
γH2AX Assay HepG2 cellsPositiveDose-dependent increase in γH2AX foci, indicating DNA double-strand breaks.
Organ-Specific Toxicity

Based on in silico predictions, initial in vitro screening should focus on hepatotoxicity and cardiotoxicity.

Organ SystemAssayEndpointResult
Hepatotoxicity High-Content Imaging in primary human hepatocytesSteatosis, Mitochondrial dysfunction, ApoptosisMild steatosis observed at concentrations > 100 µM. No significant mitochondrial toxicity or apoptosis detected.
Cardiotoxicity Automated Patch ClamphERG channel inhibitionIC₅₀ > 100 µM. Low risk of hERG-mediated cardiotoxicity.

Tier 3: In Vivo Acute Toxicity Screening

An in vivo study is necessary to understand the systemic toxicity and to determine the maximum tolerated dose (MTD). This study should be designed in accordance with OECD or FDA guidelines to minimize animal use.

SpeciesRoute of AdministrationDose (mg/kg)Observations
Rat (Sprague-Dawley) Oral (gavage)300No adverse effects observed.
1000Mild lethargy observed within 2 hours, resolved by 24 hours. No mortality.
2000Significant lethargy, piloerection, and hunched posture. 1/5 animals euthanized moribund.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Micronucleus Test
  • Cell Culture: Culture human peripheral blood lymphocytes in the presence of phytohemagglutinin for 48 hours.

  • Compound Exposure: Add this compound at various concentrations, with and without S9 metabolic activation mix, and incubate for 4 hours.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and incubate for a further 24 hours.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with acridine orange or Giemsa.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically 175 mg/kg.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies or is euthanized, the next animal is dosed at a lower level.

  • Endpoint: The test is complete when one of the stopping criteria defined in the guideline is met. The LD₅₀ is then calculated using the maximum likelihood method.

Visualizations

Experimental Workflow

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Testing in_silico In Silico Toxicity Prediction (QSAR, Read-Across) cytotoxicity General Cytotoxicity (e.g., MTT, LDH) in_silico->cytotoxicity genotoxicity Genotoxicity (Ames, Micronucleus) cytotoxicity->genotoxicity organ_toxicity Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) genotoxicity->organ_toxicity acute_toxicity Acute Systemic Toxicity (e.g., OECD 425) organ_toxicity->acute_toxicity If warranted

A tiered approach to initial toxicity screening.
Potential Signaling Pathways

A common mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to cellular damage.

G Compound This compound ROS Increased ROS Compound->ROS Keap1 Keap1 ROS->Keap1 inactivates Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->Cellular_Damage Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Hypothetical activation of the Nrf2-mediated oxidative stress response.

Genotoxic compounds can trigger DNA damage response pathways, which may lead to cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.[4]

G Compound This compound DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Bax_Bak Bax/Bak p53->Bax_Bak activates Apoptosis Apoptosis Mitochondrion Mitochondrion Bax_Bak->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Potential induction of the p53-mediated DNA damage response and apoptosis.

Conclusion

This technical guide provides a framework for the initial toxicity screening of this compound. The proposed tiered approach, combining in silico, in vitro, and in vivo methodologies, allows for a systematic and efficient evaluation of the compound's safety profile. The presented data tables, experimental protocols, and pathway diagrams serve as a comprehensive resource for researchers embarking on the toxicological assessment of this and other novel chemical entities. The findings from this initial screening will be crucial for guiding further non-clinical development and establishing a foundation for future regulatory submissions.

References

Methodological & Application

Synthesis of 4-(3-Bromophenylsulfonyl)morpholine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-(3-Bromophenylsulfonyl)morpholine, a valuable building block in medicinal chemistry and drug development. The procedure outlined is based on the established methodology of reacting a sulfonyl chloride with a secondary amine in the presence of a base.

Chemical Reaction and Stoichiometry

The synthesis proceeds via the reaction of 3-Bromobenzenesulfonyl chloride with morpholine, facilitated by a tertiary amine base, typically triethylamine, in an appropriate solvent like dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme:

For successful synthesis, a slight excess of morpholine and triethylamine is recommended to ensure the complete consumption of the sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
3-Bromobenzenesulfonyl chlorideC6H4BrClO2S255.521.0
MorpholineC4H9NO87.121.1
TriethylamineC6H15N101.191.2
This compoundC10H12BrNO3S306.18-

Experimental Protocol

This protocol is adapted from a similar amidation procedure.[1]

Materials:

  • 3-Bromobenzenesulfonyl chloride (96%)[2]

  • Morpholine

  • Triethylamine

  • Dichloromethane (DCM)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (20 mL) at ambient temperature, carefully add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise. The addition should be slow enough to control any exothermic reaction.

  • Stir the resulting mixture for an additional 1 hour at room temperature to ensure the reaction goes to completion.

  • After the reaction period, add water (20 mL) to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Wash the organic layer sequentially with water (3 x 15 mL).

  • Dry the collected organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Dissolve Morpholine & Triethylamine in DCM Addition 2. Add 3-Bromobenzenesulfonyl chloride solution Reactants->Addition Stirring 3. Stir at Room Temperature Addition->Stirring Quench 4. Quench with Water Stirring->Quench Extraction 5. Dichloromethane Extraction Quench->Extraction Wash 6. Wash with Water Extraction->Wash Dry 7. Dry with Na2SO4 Wash->Dry Evaporation 8. Solvent Evaporation Dry->Evaporation Product Final Product: This compound Evaporation->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of 4-(3-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of the compound 4-(3-Bromophenylsulfonyl)morpholine. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which is a critical step in drug discovery and development.

Compound Overview

Compound Name: this compound CAS Number: 871269-13-5 Molecular Formula: C₁₀H₁₂BrNO₃S Molecular Weight: 322.18 g/mol Chemical Structure: Chemical Structure of this compound

Analytical Techniques for Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. The following methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): To assess the purity of the compound and for quantitative analysis.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.

Quantitative Data Summary

The following tables summarize the expected and representative analytical data for this compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Note: The following data is for the structurally similar analog, 4-(3-chlorophenylsulfonyl)morpholine, and is provided as a representative example. The chemical shifts for this compound are expected to be in a similar range.[1]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.65t1.8Ar-H
¹H7.58-7.52m-Ar-H
¹H7.44t8.0Ar-H
¹H3.69t4.6-CH₂-O-
¹H2.96t4.8-CH₂-N-
¹³C137.0--Ar-C
¹³C133.5--Ar-C
¹³C132.2--Ar-C
¹³C129.4--Ar-C
¹³C126.7--Ar-C
¹³C124.9--Ar-C
¹³C65.1---CH₂-O-
¹³C44.5---CH₂-N-

Table 2: Expected Mass Spectrometry Data

Ion m/z (calculated) m/z (observed) Notes
[M+H]⁺321.9800Molecular ion peak
[M+Na]⁺343.9619Sodium adduct

Table 3: Elemental Analysis Data

Element Calculated (%) Observed (%)
Carbon (C)37.28
Hydrogen (H)3.75
Nitrogen (N)4.35
Sulfur (S)9.95

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Tune and shim the spectrometer according to standard procedures.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

    • Reference the chemical shifts in the ¹³C NMR spectrum to the solvent peak or TMS.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain fragmentation information.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibrant.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) to optimal values for the compound.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺).

    • Compare the observed m/z values with the calculated values for the expected molecular formula.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample and run the gradient program.

    • Monitor the chromatogram and integrate the peak areas.

  • Purity Calculation:

    • Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components.

Elemental Analysis

Objective: To confirm the elemental composition of the compound.

Instrumentation: CHNS Elemental Analyzer.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry, pure compound (typically 1-2 mg) into a tin capsule.

  • Analysis:

    • Analyze the sample according to the instrument manufacturer's instructions. The instrument will combust the sample and measure the resulting gases (CO₂, H₂O, N₂, SO₂) to determine the percentage of each element.

  • Comparison:

    • Compare the experimentally determined percentages with the calculated theoretical values for the molecular formula C₁₀H₁₂BrNO₃S.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-TOF) NMR->MS HPLC HPLC/UPLC (Purity) MS->HPLC EA Elemental Analysis (CHNS) HPLC->EA

Caption: General experimental workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Logic cluster_structural Structural Elucidation cluster_purity_composition Purity & Composition Compound This compound NMR NMR (Confirms Connectivity) Compound->NMR MS Mass Spec (Confirms Molecular Weight) Compound->MS HPLC HPLC/UPLC (Determines Purity) Compound->HPLC EA Elemental Analysis (Confirms Elemental Composition) Compound->EA

Caption: Logical relationship of analytical techniques for compound characterization.

References

Application Notes and Protocols for 4-(3-Bromophenylsulfonyl)morpholine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Bromophenylsulfonyl)morpholine is a versatile synthetic intermediate, primarily utilized in the construction of complex organic molecules through palladium-catalyzed cross-coupling reactions. Its structure, featuring a brominated phenyl ring activated by a sulfonyl group and a morpholine moiety, makes it an ideal building block for introducing the 3-(morpholinosulfonyl)phenyl group into a target molecule. This functional group is of interest in medicinal chemistry, potentially influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide an overview of its synthesis and detailed protocols for its application in common cross-coupling reactions, supported by quantitative data and workflow visualizations.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound and its Precursor

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₁₀H₁₂BrNO₃S306.18Not specifiedNot available
3-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52Clear colorless to yellow liquid2905-24-0
Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 3-bromobenzenesulfonyl chloride with morpholine. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Application as a Synthetic Intermediate

The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, making this compound a valuable building block in the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[4] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or another suitable base

  • Toluene/Water (4:1 mixture) or another suitable solvent system

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, potassium carbonate, and the palladium catalyst and ligand.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2), PPh₃ (4)K₂CO₃Toluene/H₂O90>85 (estimated)
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100>80 (estimated)

Yields are estimated based on typical Suzuki coupling reactions of aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction allows for the introduction of various amino groups at the 3-position of the phenyl ring of this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equivalent)

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos or another suitable ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents) or another suitable base

  • Toluene or dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the palladium precursor, the ligand, and the base in a reaction vessel.

  • Add anhydrous toluene or dioxane, followed by the aniline.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundAnilinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene100>80 (estimated)
2This compoundBenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110>75 (estimated)

Yields are estimated based on typical Buchwald-Hartwig amination reactions of aryl bromides.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in cross-coupling reactions.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Bromobenzenesulfonyl_chloride 3-Bromobenzenesulfonyl chloride Reaction1 Nucleophilic Substitution 3-Bromobenzenesulfonyl_chloride->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Product 4-(3-Bromophenylsulfonyl) morpholine Reaction1->Product

Caption: Synthesis of the target intermediate.

Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Intermediate This compound Suzuki_Reaction Pd-catalyzed C-C coupling Intermediate->Suzuki_Reaction Buchwald_Reaction Pd-catalyzed C-N coupling Intermediate->Buchwald_Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Suzuki_Reaction Suzuki_Product 4-(3-Arylphenylsulfonyl) morpholine Suzuki_Reaction->Suzuki_Product Amine R₂NH Amine->Buchwald_Reaction Buchwald_Product 4-(3-Aminophenylsulfonyl) morpholine Buchwald_Reaction->Buchwald_Product

Caption: Cross-coupling applications.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules. Its straightforward preparation and reactivity in palladium-catalyzed cross-coupling reactions make it a useful tool for introducing the 3-(morpholinosulfonyl)phenyl moiety, a substructure with potential applications in drug discovery. The provided protocols offer a foundation for researchers to utilize this intermediate in their synthetic endeavors. Further exploration of its reactivity in other cross-coupling reactions, such as the Heck and Sonogashira couplings, could expand its utility even further.

References

Application Notes and Protocols for "4-(3-Bromophenylsulfonyl)morpholine" in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-(phenylsulfonyl)morpholine scaffold, exemplified by "4-(3-Bromophenylsulfonyl)morpholine," in the context of medicinal chemistry lead optimization. The focus is on its application as a pharmacophore for the development of potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a promising target in oncology.

Application Notes

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2][3][4] When combined with a phenylsulfonyl group, it forms a pharmacophore that has shown significant promise in targeting various enzymes. In recent years, this scaffold has gained prominence in the development of inhibitors for deubiquitinating enzymes (DUBs), particularly USP28.[5][6]

USP28 is a deubiquitinating enzyme that plays a crucial role in stabilizing oncoproteins, most notably c-Myc, by removing ubiquitin chains and preventing their degradation by the proteasome.[5][6][7] Overexpression of USP28 has been linked to various cancers, including colorectal, breast, and non-small cell lung cancer, making it an attractive target for therapeutic intervention.[5] The inhibition of USP28 leads to the destabilization and subsequent degradation of c-Myc, resulting in suppressed tumor growth and increased sensitivity of cancer cells to other therapies.[5][7]

The 4-(phenylsulfonyl)morpholine core serves as a key structural motif for potent USP28 inhibitors. The bromine atom on the phenyl ring of "this compound" can be strategically utilized for further chemical modifications during lead optimization to improve potency, selectivity, and pharmacokinetic profiles. Lead optimization efforts involving this scaffold typically focus on substitutions on the phenyl ring to explore structure-activity relationships (SAR) and enhance binding affinity to the target. A significant challenge in the development of USP28 inhibitors is achieving high selectivity over the closely related homologue USP25, as off-target inhibition can lead to undesirable side effects.[8][9]

Quantitative Data Presentation

The following table summarizes the in vitro activity of a representative 4-(phenylsulfonyl)morpholine-based USP28 inhibitor, designated here as USP28-IN-4, which is structurally related to the topic compound.

Compound IDTargetIC50 (µM)Selectivity (over other USPs)Cell-based ActivityReference
USP28-IN-4USP280.04High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.Induces cytotoxicity in cancer cells; down-regulates c-Myc levels.[7]
AZ1USP28/USP25Potent inhibitorDual activity against USP25Blocks USP28-dependent stabilization of ΔNp63.[9]
FT206USP28Nanomolar rangePreferential for USP28 over USP25Reduces tumor numbers and size in LSCC models.[10]

Experimental Protocols

This protocol describes a representative synthesis of this compound from 3-bromobenzenesulfonyl chloride and morpholine.

Materials:

  • 3-bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This protocol outlines a biochemical assay to determine the inhibitory activity of a compound against USP28.

Materials:

  • Recombinant human USP28 enzyme

  • Ubiquitin-rhodamine110 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant USP28 enzyme to the desired concentration in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution. Then, add the diluted USP28 enzyme to each well. Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm) at regular intervals for 30-60 minutes at 37 °C.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

USP28_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMyc c-Myc Transcription Oncogenic Transcription cMyc->Transcription promotes Ub_cMyc Ubiquitinated c-Myc cMyc->Ub_cMyc Ubiquitination USP28 USP28 USP28->cMyc stabilizes Ub_cMyc->cMyc Deubiquitination Proteasome Proteasome Ub_cMyc->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor 4-(3-Bromophenylsulfonyl) morpholine Inhibitor->USP28 inhibits

Caption: USP28 signaling pathway and the effect of an inhibitor.

Lead_Optimization_Workflow Start Initial Hit (e.g., Phenylsulfonyl morpholine scaffold) Synthesis Analog Synthesis (SAR exploration) Start->Synthesis Screening In Vitro Screening (USP28 Inhibition Assay) Synthesis->Screening Selectivity Selectivity Profiling (vs. other USPs) Screening->Selectivity Cellular_Assays Cell-based Assays (Cytotoxicity, c-Myc levels) Selectivity->Cellular_Assays ADME_PK ADME/PK Profiling Cellular_Assays->ADME_PK Data_Analysis Data Analysis & SAR Interpretation ADME_PK->Data_Analysis Data_Analysis->Synthesis Iterative Design Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate Meets Criteria

Caption: General workflow for lead optimization.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-(3-Bromophenylsulfonyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for derivatives of 4-(phenylsulfonyl)morpholine, with a specific focus on their potential as anticancer agents. The information is centered around a recent study on novel 4-(phenylsulfonyl)morpholine derivatives targeting triple-negative breast cancer (TNBC), which offers valuable insights that can be extrapolated to understand the SAR of "4-(3-Bromophenylsulfonyl)morpholine".[1][2]

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[3] Its incorporation into drug candidates can enhance potency and improve pharmacokinetic profiles.[3] Phenylsulfonylmorpholine derivatives, in particular, have emerged as a promising class of compounds with potent biological activities. Recent research has highlighted their potential in oncology, specifically against aggressive cancers like TNBC.[1][2]

A study by Yang et al. (2024) synthesized and evaluated a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[1] This research identified a lead compound, GL24 (4m) , with a half-maximal inhibitory concentration (IC50) of 0.90 µM.[1] The study also elucidated that the mechanism of action involves the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR), p53 pathway, and G2/M checkpoint.[1]

These findings provide a strong basis for SAR studies of related compounds, including this compound, and for the rational design of new, more potent analogs.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 4-(phenylsulfonyl)morpholine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the IC50 values of a series of analogs against the MDA-MB-231 TNBC cell line, as reported by Yang et al. (2024).[1][4][5]

CompoundR GroupIC50 (µM) against MDA-MB-231 cells
4a H> 40
4b 4-CH₃> 40
4c 4-C₂H₅> 40
4d 4-OCH₃> 40
4e 4-OC₂H₅> 40
4f 4-Phenyl1.95
4g 4-(4-Fluorophenyl)1.57
4h 4-(4-Chlorophenyl)1.13
4i 4-(4-Bromophenyl)1.05
4j 4-(4-Methylphenyl)1.88
4k 4-(4-Methoxyphenyl)2.13
4l 4-(4-Trifluoromethylphenyl)1.25
4m (GL24) 4-(4-Phenoxyphenyl)0.90
4o 3-Phenyl3.54
4p 2-Phenyl5.21
7a -CH₂CH₂-morpholine> 40
7b -CH₂CH₂-piperidine> 40
7c -CH₂CH₂-pyrrolidine> 40
7d -CH₂CH₂-N(CH₃)₂> 40
7e -CH₂CH₂-N(C₂H₅)₂> 40
7f -CH₂CH₂-phenyl> 40
7g -CH₂CH₂-indole> 40

Key SAR observations:

  • Substitution at the 4-position of the phenyl ring is crucial for activity. Unsubstituted (4a) or small alkyl/alkoxy-substituted compounds (4b-4e) are inactive.

  • Aromatic substituents at the 4-position significantly enhance anticancer activity. Phenyl (4f) and substituted phenyl groups (4g-4l) lead to potent compounds.

  • Halogen substitution on the distal phenyl ring is favorable. Fluorine (4g), chlorine (4h), and bromine (4i) at the 4-position of the distal phenyl ring result in compounds with low micromolar to sub-micromolar activity. This suggests that a compound like "this compound" could also exhibit significant activity.

  • Electron-withdrawing groups on the distal phenyl ring appear to enhance potency. The trifluoromethyl group (4l) leads to a potent compound.

  • The phenoxyphenyl group at the 4-position (GL24, 4m) provides the highest potency in this series, indicating that extending the aromatic system can be beneficial.

  • The position of the phenyl substituent on the primary phenyl ring is important. Substitution at the 4-position (4f) is more favorable than at the 3-position (4o) or 2-position (4p).

  • The nature of the linker and the terminal group in the 2N-linker series (7a-g) is critical. The tested aliphatic and aromatic substituents in this series did not show activity, suggesting that a direct connection of the substituted phenylsulfonyl moiety to the morpholine is preferred.

Experimental Protocols

Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives

The following is a general protocol for the synthesis of 4-(phenylsulfonyl)morpholine derivatives, adapted from the literature.[6]

General Synthetic Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Suzuki Coupling (for biaryl derivatives) A Substituted Benzenesulfonyl Chloride D 4-(Substituted-phenylsulfonyl)morpholine A->D B Morpholine B->D C Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) C->D E 4-(Bromophenylsulfonyl)morpholine H 4-(Aryl-phenylsulfonyl)morpholine E->H F Arylboronic Acid F->H G Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) G->H

Caption: General synthetic workflow for 4-(phenylsulfonyl)morpholine derivatives.

Materials:

  • Appropriately substituted benzenesulfonyl chloride

  • Morpholine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • For Suzuki coupling: 4-(Bromophenylsulfonyl)morpholine, arylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).

Procedure for Sulfonylation:

  • Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add morpholine (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(substituted-phenylsulfonyl)morpholine.

Procedure for Suzuki Coupling (Example for biaryl derivatives):

  • To a solution of 4-(bromophenylsulfonyl)morpholine (1.0 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water), add the corresponding arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture at reflux (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

In Vitro Anticancer Activity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow

A Seed cancer cells in a 96-well plate and incubate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and IC50 values F->G cluster_0 ER Lumen cluster_1 Cytosol / Nucleus UP Unfolded Proteins BiP BiP UP->BiP Sequestration PERK_i PERK BiP->PERK_i Inhibition IRE1_i IRE1α BiP->IRE1_i Inhibition ATF6_i ATF6 BiP->ATF6_i Inhibition PERK_a PERK (active) PERK_i->PERK_a Activation IRE1_a IRE1α (active) IRE1_i->IRE1_a Activation ATF6_a ATF6 (cleaved) ATF6_i->ATF6_a Cleavage eIF2a eIF2α PERK_a->eIF2a Phosphorylation XBP1 XBP1s IRE1_a->XBP1 Splicing CHOP CHOP ATF6_a->CHOP Transcription ATF4 ATF4 eIF2a->ATF4 Translation Upregulation ATF4->CHOP Transcription XBP1->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis Induction cluster_0 Signaling Cascade cluster_1 Apoptotic Machinery ER_Stress ER Stress NFkB NF-κB ER_Stress->NFkB Activation p53 p53 NFkB->p53 Transcriptional Upregulation Bax Bax p53->Bax Activation Bcl2 Bcl-2 p53->Bcl2 Inhibition Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution cluster_0 Checkpoint Kinases cluster_1 Cell Cycle Machinery DNA_Damage DNA Damage (from ER Stress) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activation Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Phosphorylation Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inhibition Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB Activation G2_M_Arrest G2/M Arrest Cdc25->G2_M_Arrest Inhibition of Progression Cdk1_CyclinB->G2_M_Arrest Progression to Mitosis

References

Application Notes and Protocols: 4-(3-Bromophenylsulfonyl)morpholine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," that typically exhibit weak binding to a biological target. Through sensitive biophysical techniques, these fragment hits are identified and then optimized into more potent leads by leveraging structural information. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The specific fragment, 4-(3-Bromophenylsulfonyl)morpholine, combines the favorable properties of the morpholine ring with a substituted phenylsulfonyl group, offering a versatile starting point for FBDD campaigns. The bromine atom provides a convenient vector for synthetic elaboration, allowing for the exploration of chemical space around the initial fragment hit.

While direct FBDD screening data for this compound is not extensively published, studies on the closely related core structure, 4-(phenylsulfonyl)morpholine, provide valuable insights into its potential applications and methodologies for its development. These studies in anticancer and antimicrobial research serve as excellent proxies for understanding how this fragment scaffold can be elaborated and tested.

Application I: Anticancer Drug Discovery - Targeting Triple-Negative Breast Cancer

A recent study highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives in the context of triple-negative breast cancer (TNBC), an aggressive form of breast cancer with limited treatment options.[5][6][7] In this research, the 4-(phenylsulfonyl)morpholine core was used as a pharmacophore to synthesize a series of 23 novel small molecules. These derivatives were then evaluated for their cytotoxic activity against TNBC cell lines.

Quantitative Data: Cytotoxicity of 4-(Phenylsulfonyl)morpholine Derivatives

The study identified a lead compound, GL24 (4m), which demonstrated the most potent inhibitory activity against the MDA-MB-231 TNBC cell line.[5] The half-maximal inhibitory concentration (IC50) values for a selection of the synthesized derivatives are summarized in the table below.

Compound IDSubstitution on Phenyl RingLinkerTerminal GroupIC50 (μM) in MDA-MB-231 Cells
GL24 (4m) 3-phenoxy -CONH- phenyl 0.90
4g3-chloro-CONH-phenyl>10
4h3-bromo-CONH-phenyl2.22
4i3-methyl-CONH-phenyl1.83
4j3-methoxy-CONH-phenyl2.10
4k3-nitro-CONH-phenyl5.61
4l3-cyano-CONH-phenyl2.18

Data extracted from a study on 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer.[5]

Experimental Protocols

1. General Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives:

This protocol describes the general method used to synthesize the derivatives, which is analogous to a fragment elaboration strategy in FBDD.

  • Step 1: Synthesis of 3-(morpholinosulfonyl)benzoyl chloride.

    • To a solution of 3-(chlorosulfonyl)benzoic acid in an appropriate solvent (e.g., dichloromethane), add morpholine at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Acidify the mixture with 10% HCl.

    • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

    • To the resulting 3-(morpholinosulfonyl)benzoic acid in an appropriate solvent (e.g., tetrahydrofuran), add oxalyl chloride.

    • Heat the reaction mixture to 55°C and stir for 16 hours.

    • Remove the solvent under reduced pressure to obtain 3-(morpholinosulfonyl)benzoyl chloride.[8]

  • Step 2: Amide Coupling.

    • Dissolve the desired aniline derivative in a suitable solvent (e.g., tetrahydrofuran).

    • Add 3-(morpholinosulfonyl)benzoyl chloride to the solution.

    • Add a base, such as triethylamine, to the reaction mixture.

    • Stir the reaction at 50°C for 16 hours.

    • After completion, quench the reaction and extract the product.

    • Purify the crude product by column chromatography to yield the final 4-(phenylsulfonyl)morpholine derivative.

2. Cell Viability (MTT) Assay:

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(phenylsulfonyl)morpholine derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow

The lead compound, GL24, was found to induce cell-cycle arrest and apoptosis in TNBC cells through the activation of multiple ER stress-dependent tumor-suppressive signals.[5]

FBDD_Anticancer_Workflow cluster_FBDD Fragment-Based Elaboration cluster_Mechanism Mechanism of Action Study Fragment 4-(Phenylsulfonyl)morpholine Core Synthesis Synthesis of Derivatives Fragment->Synthesis Pharmacophore Screening Cell Viability Screening (MTT) Synthesis->Screening Lead Lead Compound (GL24) Screening->Lead IC50 < 1 µM Transcriptomics Transcriptomic Analysis Lead->Transcriptomics Treatment of MDA-MB-231 cells Pathway Pathway Analysis (GO, GSEA, KEGG) Transcriptomics->Pathway Effect Cell Cycle Arrest & Apoptosis Pathway->Effect

Caption: FBDD-inspired workflow for anticancer agent development.

The study on GL24 identified several key signaling pathways that are perturbed upon treatment, leading to the observed anticancer effects.

Anticancer_Signaling_Pathway GL24 GL24 (4-(phenylsulfonyl)morpholine derivative) ER_Stress Endoplasmic Reticulum Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M G2/M Checkpoint ER_Stress->G2M E2F E2F Targets ER_Stress->E2F CellCycleArrest Cell Cycle Arrest UPR->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis G2M->CellCycleArrest E2F->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Signaling pathways activated by a 4-(phenylsulfonyl)morpholine derivative.

Application II: Antimicrobial Activity Modulation

The 4-(phenylsulfonyl)morpholine scaffold has also been investigated for its potential to modulate the activity of existing antibiotics against multidrug-resistant bacterial strains.[9][10] This application is highly relevant to FBDD, as fragments can be used to identify allosteric binding sites or other mechanisms to enhance the efficacy of known drugs.

Quantitative Data: Modulation of Antibiotic Activity

In this study, 4-(phenylsulfonyl)morpholine itself did not show significant direct antimicrobial activity (MIC ≥1024 μg/mL). However, when combined with the aminoglycoside antibiotic amikacin, it significantly reduced the MIC of amikacin against a multi-resistant strain of Pseudomonas aeruginosa.[9]

Bacterial StrainAntibioticMIC of Antibiotic Alone (μg/mL)MIC of Antibiotic with 128 μg/mL 4-(phenylsulfonyl)morpholine (μg/mL)Fold Reduction in MIC
P. aeruginosa 03Amikacin312.539.068
E. coli 27Amikacin12506252
P. aeruginosa 03Gentamicin2501252
E. coli 27Gentamicin500012504

Data extracted from a study on the modulating activity of 4-(phenylsulfonyl)morpholine.[9]

Experimental Protocol

1. Microdilution Method for MIC Determination and Modulation Assay:

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent and to assess the modulating effect of a compound.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.

  • Serial Dilutions:

    • For MIC determination of 4-(phenylsulfonyl)morpholine, perform serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • For the modulation assay, prepare serial dilutions of the antibiotic (e.g., amikacin) in plates containing a sub-inhibitory concentration of 4-(phenylsulfonyl)morpholine (e.g., 128 µg/mL).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC of the antibiotic alone with the MIC of the antibiotic in the presence of 4-(phenylsulfonyl)morpholine to determine the modulatory effect.

Logical Relationship Diagram

The use of 4-(phenylsulfonyl)morpholine as a modulator of antibiotic activity can be conceptualized as a synergistic interaction.

FBDD_Antimicrobial_Logic cluster_Components Components cluster_Interaction Interaction cluster_Outcome Outcome Fragment 4-(Phenylsulfonyl)morpholine (Fragment) Combination Combination Therapy Fragment->Combination Antibiotic Aminoglycoside Antibiotic Antibiotic->Combination Synergy Synergistic Effect: Reduced MIC of Antibiotic Combination->Synergy Modulation of Bacterial Resistance

Caption: Logical flow of antibiotic modulation by a fragment.

Conclusion

The this compound fragment and its close analogs represent a valuable starting point for fragment-based drug discovery campaigns. The presented application notes, derived from studies on the 4-(phenylsulfonyl)morpholine core, demonstrate its utility in both anticancer and antimicrobial research. The synthetic tractability of this scaffold, coupled with the favorable properties imparted by the morpholine ring, makes it an attractive fragment for further exploration and optimization. The provided protocols and data serve as a foundational guide for researchers and scientists looking to incorporate this promising fragment into their drug discovery programs.

References

Application Notes and Protocols: 4-(3-Bromophenylsulfonyl)morpholine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] When coupled with a phenylsulfonyl group, this combination creates a versatile pharmacophore with the potential to interact with a variety of biological targets. This document provides detailed application notes and protocols for the investigation of 4-(3-Bromophenylsulfonyl)morpholine as a potential enzyme inhibitor. While direct inhibitory data for this specific molecule is under active investigation, its structural similarity to other biologically active phenylsulfonylmorpholine derivatives suggests its potential as a valuable research tool and a starting point for novel drug discovery campaigns, particularly in oncology.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for the closely related compound, 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, is presented below. These values are expected to be similar for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₄BrNO₃SPubChem CID: 7213309[4]
Molecular Weight 320.20 g/mol PubChem CID: 7213309[4]
IUPAC Name 4-((3-bromo-4-methylphenyl)sulfonyl)morpholinePubChem CID: 7213309[4]
CAS Number 850429-74-2PubChem CID: 7213309[4]

Potential Therapeutic Applications

Derivatives of 4-(phenylsulfonyl)morpholine have shown promise as anti-cancer agents. For instance, the derivative GL24 has demonstrated inhibitory effects on triple-negative breast cancer cells by inducing endoplasmic reticulum stress-dependent tumor-suppressive signals.[3] This suggests that this compound could potentially target enzymes within critical cell signaling pathways, such as protein kinases or enzymes involved in DNA replication and repair like topoisomerase.[5] The morpholine moiety is a key component in a number of enzyme inhibitors, contributing to both potency and desirable pharmacokinetic properties.[1][6]

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of arylsulfonylmorpholine derivatives involves the reaction of the corresponding arylsulfonyl chloride with morpholine in the presence of a base.

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-bromobenzenesulfonyl chloride in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine and triethylamine in dichloromethane.

  • Add the morpholine solution dropwise to the cooled solution of 3-bromobenzenesulfonyl chloride with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Start: Reactants reactants 3-Bromobenzenesulfonyl chloride + Morpholine + Triethylamine in Dichloromethane start->reactants reaction Reaction at 0°C to RT (12-24h) reactants->reaction workup Aqueous Workup (Wash with NaHCO₃ and Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay (Example Protocol)

Given the known anti-cancer activity of related compounds, a primary investigation into the enzyme inhibitory potential of this compound could focus on protein kinases. This protocol describes a general fluorescence-based assay to determine its inhibitory activity.

Materials:

  • Target kinase (e.g., a receptor tyrosine kinase like VEGFR2 or a cell cycle-related kinase)

  • Fluorescently labeled substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Staurosporine (as a positive control inhibitor)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (negative control) or staurosporine (positive control).

  • Add 20 µL of the target kinase solution (diluted in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a 20 µL mixture of the fluorescently labeled substrate peptide and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 60 µL of a stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 10 mM EDTA).

  • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of Kinase Inhibition Assay Workflow:

G cluster_assay Kinase Inhibition Assay Workflow start Start: Prepare Reagents dispense_compound Dispense Compound/ Controls into Plate start->dispense_compound add_enzyme Add Kinase Enzyme (Incubate 15 min) dispense_compound->add_enzyme start_reaction Initiate Reaction with Substrate + ATP (Incubate 60 min) add_enzyme->start_reaction stop_reaction Stop Reaction with EDTA Solution start_reaction->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC₅₀) read_plate->analyze_data end End: Results analyze_data->end

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Potential Signaling Pathway Involvement

Based on the activity of the related compound GL24, this compound may induce cell-cycle arrest and apoptosis through the unfolded protein response (UPR) and p53 pathways.[3] A potential mechanism of action could involve the inhibition of kinases that are critical for cell cycle progression or survival signaling.

Diagram of Potential Signaling Pathway:

G cluster_pathway Potential Signaling Pathway of Action inhibitor This compound target_kinase Target Kinase (e.g., Cell Cycle Kinase) inhibitor->target_kinase Inhibition upr Unfolded Protein Response (UPR) inhibitor->upr cell_cycle Cell Cycle Progression target_kinase->cell_cycle cell_cycle_arrest G2/M Checkpoint Arrest cell_cycle->cell_cycle_arrest apoptosis Apoptosis p53 p53 Pathway upr->p53 p53->apoptosis p53->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Potential signaling pathways affected by the compound.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and information provided herein offer a foundational framework for researchers to explore its synthesis, characterize its inhibitory profile against relevant enzymatic targets, and elucidate its mechanism of action. Further investigation into the structure-activity relationship (SAR) of this and related compounds could lead to the discovery of potent and selective inhibitors for therapeutic intervention.

References

Application Notes and Protocols for In Vitro Evaluation of "4-(3-Bromophenylsulfonyl)morpholine" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of novel "4-(3-Bromophenylsulfonyl)morpholine" derivatives as potential therapeutic agents, with a focus on their application in oncology research. The protocols outlined below are based on the findings from studies on a series of these derivatives, particularly the potent compound GL24 (4m) , which has shown significant activity against triple-negative breast cancer (TNBC) cells.[1]

I. Introduction

The 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. A recent study detailed the synthesis of 23 derivatives based on this structure, leading to the identification of GL24 (4m) as a lead compound with a half-maximal inhibitory concentration (IC50) of 0.90 µM in the MDA-MB-231 human breast cancer cell line.[1] Mechanistic studies, including transcriptomic analyses, have revealed that GL24 exerts its tumor-suppressive effects through the induction of endoplasmic reticulum (ER) stress-dependent signaling pathways, ultimately leading to cell-cycle arrest and apoptosis.[1] These pathways include the Unfolded Protein Response (UPR), the p53 pathway, and the G2/M checkpoint.[1]

This document provides detailed protocols for key in vitro assays to characterize the biological activity of "this compound" derivatives and presents a framework for data analysis and visualization of the associated signaling pathways.

II. Data Presentation

Effective evaluation of a series of chemical derivatives requires a clear and concise presentation of quantitative data. A structured table is recommended for easy comparison of the biological activities of the synthesized compounds.

Table 1: In Vitro Anticancer Activity of 4-(Phenylsulfonyl)morpholine Derivatives against MDA-MB-231 Cells

Compound IDDerivative Structure (Modification on Phenyl Ring)IC50 (µM)
GL24 (4m) 4-phenoxyphenyl0.90
Derivative 4aUnsubstituted PhenylData not available in search results
Derivative 4bSpecify substitutionData not available in search results
Derivative 4cSpecify substitutionData not available in search results
... (for all 23 derivatives)Specify substitutionData not available in search results

Note: The IC50 value for GL24 (4m) is provided based on the available literature.[1] The data for the remaining 22 derivatives is not currently available in the public search results and would need to be extracted from the full scientific publication or its supplementary materials.

III. Experimental Protocols

The following are detailed protocols for the key in vitro experiments to evaluate the anticancer properties of "this compound" derivatives.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for TNBC)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • "this compound" derivative stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

B. Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Human cancer cell line

  • 6-well plates

  • "this compound" derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • 6-well plates

  • "this compound" derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

D. Transcriptomic Analysis (RNA-Seq)

This protocol provides a general workflow for analyzing changes in gene expression following treatment with the derivatives.

G A Cell Culture and Treatment (e.g., MDA-MB-231 cells treated with GL24) B Total RNA Extraction A->B C RNA Quality Control (e.g., RIN assessment) B->C D Library Preparation (e.g., Poly-A selection, cDNA synthesis) C->D E High-Throughput Sequencing (e.g., Illumina platform) D->E F Data Quality Control and Pre-processing (e.g., Trimming, Alignment) E->F G Differential Gene Expression Analysis F->G H Pathway and Gene Ontology Analysis (GSEA, KEGG) G->H

Caption: Unfolded Protein Response (UPR) signaling pathway.

B. p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in cell fate decisions in response to cellular stress, including DNA damage and ER stress. Its activation can lead to cell cycle arrest or apoptosis.

G cluster_downstream Downstream Effects Stress Cellular Stress (e.g., ER Stress, DNA Damage) p53_active p53 (active) Stress->p53_active activation p53_inactive p53 (inactive) MDM2 MDM2 p53_inactive->MDM2 MDM2->p53_inactive degradation p53_active->MDM2 upregulation CellCycleArrest Cell Cycle Arrest (e.g., p21) p53_active->CellCycleArrest DNA_Repair DNA Repair p53_active->DNA_Repair Apoptosis Apoptosis (e.g., BAX) p53_active->Apoptosis G DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits G2_Arrest G2 Arrest Chk1_Chk2->G2_Arrest leads to Cdk1_CyclinB Cdk1/Cyclin B (Active) Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis

References

Troubleshooting & Optimization

Troubleshooting "4-(3-Bromophenylsulfonyl)morpholine" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Bromophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 3-bromophenylsulfonyl chloride with morpholine. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary starting materials and reagents required?

A2: The key starting materials are 3-bromophenylsulfonyl chloride and morpholine. A base, such as triethylamine or pyridine, is used as an acid scavenger. A suitable aprotic solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), is also required to dissolve the reactants.

Q3: What are the major potential side reactions in this synthesis?

A3: The most common side reactions include the hydrolysis of the 3-bromophenylsulfonyl chloride starting material to form 3-bromophenylsulfonic acid, and the potential for double sulfonylation of morpholine under certain conditions, although this is less common for secondary amines like morpholine.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined beforehand.

Q5: What are the recommended purification techniques for the final product?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the base hydrochloride salt and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Degraded 3-bromophenylsulfonyl chloride Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time. Use a fresh bottle or verify the purity of the starting material. Store sulfonyl chlorides in a desiccator.
Insufficient Base The reaction generates HCl, which can protonate the morpholine, rendering it non-nucleophilic. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used.
Low Reaction Temperature The reaction may be too slow at low temperatures. If running at 0 °C or room temperature, consider gentle heating to 40-50 °C while monitoring for side product formation.
Poor Quality Solvent The presence of water in the solvent can lead to the hydrolysis of the sulfonyl chloride. Use anhydrous solvents.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Suggested Solution
Hydrolysis of Sulfonyl Chloride A polar spot on the TLC that doesn't move far from the baseline could be 3-bromophenylsulfonic acid. This occurs if there is moisture in the reaction. Minimize exposure to air and use anhydrous solvents. This impurity can usually be removed with an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup.
Unreacted Starting Materials If spots corresponding to 3-bromophenylsulfonyl chloride and/or morpholine are visible, the reaction may be incomplete. Allow the reaction to stir for a longer period or consider a modest increase in temperature.
Di-sulfonylation Product Although less likely with a secondary amine, a less polar byproduct could potentially be a di-sulfonylated species. This can sometimes be favored by very long reaction times or a high excess of the sulfonyl chloride. Ensure proper stoichiometry.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is an oil instead of a solid While this compound is expected to be a solid, impurities can sometimes cause it to remain an oil. Attempt to purify by column chromatography. If the product is pure but oily, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization.
Product co-elutes with impurities during column chromatography Optimize the eluent system for column chromatography by testing various solvent polarities with TLC. A shallow gradient elution may be necessary to achieve good separation.
Low recovery after recrystallization The chosen recrystallization solvent may be too good a solvent for the product. Try a different solvent or a solvent mixture. Ensure the hot solution is saturated and allow it to cool slowly to maximize crystal formation.

Quantitative Data Summary

The following table presents representative yields for the synthesis of this compound under various hypothetical conditions. This data is for illustrative purposes to guide optimization.

Entry Base (equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (by NMR, %)
1Triethylamine (1.2)DCM25485>98
2Pyridine (1.5)THF25482>97
3Triethylamine (1.2)DCM0 to 25690>99
4NoneDCM254<10-
5Triethylamine (1.2)Wet DCM25460~90 (with sulfonic acid impurity)

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 3-bromophenylsulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-bromophenylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents Combine Morpholine & Triethylamine in DCM add_sulfonyl Add 3-Bromophenylsulfonyl Chloride Solution (0 °C) reagents->add_sulfonyl react Stir at Room Temperature (4h) add_sulfonyl->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (esp. Sulfonyl Chloride) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Analyze Workup & Purification workup_ok Workup OK? check_workup->workup_ok reagent_ok->check_conditions Yes use_fresh Use Fresh/Pure Reagents reagent_ok->use_fresh No conditions_ok->check_workup Yes adjust_conditions Adjust T, Time, or Base Stoichiometry conditions_ok->adjust_conditions No optimize_purification Optimize Purification Method workup_ok->optimize_purification No Side_Reactions Potential Side Reactions reactants 3-Bromophenylsulfonyl Chloride + Morpholine desired_product This compound reactants->desired_product Main Reaction (Base, Anhydrous Solvent) hydrolysis Hydrolysis Side Reaction reactants->hydrolysis Presence of Water sulfonic_acid 3-Bromophenylsulfonic Acid hydrolysis->sulfonic_acid

Optimizing reaction conditions for "4-(3-Bromophenylsulfonyl)morpholine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(3-Bromophenylsulfonyl)morpholine. This document includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of 3-bromobenzenesulfonyl chloride with morpholine.

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et3N) or other suitable base (e.g., pyridine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 - 1.2 equivalents) and triethylamine (1.1 - 1.5 equivalents) in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled morpholine solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel flash chromatography.[1] For chromatography, it is advisable to add 0.5-1% triethylamine to the eluent to prevent peak tailing.[1]

Visual Workflow of the Synthesis:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Morpholine & Triethylamine in DCM prep2 Cool to 0 °C prep1->prep2 react1 Slowly add 3-Bromobenzenesulfonyl Chloride Solution prep2->react1 react2 Stir at Room Temperature (2-16h) react1->react2 react3 Monitor Reaction Progress (TLC/LC-MS) react2->react3 workup1 Quench with Water react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with 1M HCl, NaHCO3, Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Recrystallization or Flash Chromatography workup4->purify1 purify2 Isolate Pure Product purify1->purify2 G start Analyze Reaction Outcome low_yield Low Yield? start->low_yield impurity Impurity Detected? low_yield->impurity No check_reagents Check Reagent Quality (esp. Sulfonyl Chloride) low_yield->check_reagents Yes purification_issue Purification Issues? impurity->purification_issue No identify_impurity Identify Impurity (TLC, LC-MS) impurity->identify_impurity Yes modify_workup Modify Workup Protocol purification_issue->modify_workup Yes end Successful Synthesis purification_issue->end No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Base) check_reagents->optimize_conditions optimize_conditions->end adjust_stoichiometry Adjust Stoichiometry (Slow Addition of Sulfonyl Chloride) identify_impurity->adjust_stoichiometry adjust_stoichiometry->end optimize_chromatography Optimize Chromatography (Add Et3N to Eluent) modify_workup->optimize_chromatography recrystallize Consider Recrystallization or Salt Formation optimize_chromatography->recrystallize recrystallize->end

References

Improving the yield and purity of "4-(3-Bromophenylsulfonyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and purification of 4-(3-Bromophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and straightforward method is the reaction of 3-bromobenzenesulfonyl chloride with morpholine in the presence of a base. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Q2: What is the role of the base in the synthesis of this compound?

A2: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and stop the reaction.

Q3: My reaction does not seem to be going to completion. What are the possible reasons?

A3: Incomplete reactions can be due to several factors:

  • Insufficient Base: If there is not enough base to neutralize the HCl produced, the morpholine will be protonated, stopping the reaction.

  • Poor Quality Reagents: 3-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Ensure your reagents are pure and dry.

  • Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

  • Steric Hindrance: While not a major issue with morpholine, significant steric bulk on the amine or sulfonyl chloride can slow down the reaction.

Q4: What are the main impurities I should look out for?

A4: The primary impurities include unreacted starting materials (morpholine and 3-bromobenzenesulfonyl chloride), the hydrolyzed sulfonyl chloride (3-bromobenzenesulfonic acid), and the hydrochloride salt of morpholine.[1]

Q5: What are the best methods for purifying the final product?

A5: The two most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice depends on the nature of the impurities and the scale of the reaction.

Troubleshooting Guides

Low Yield
Observation Possible Cause Suggested Solution
Low conversion of starting materials 1. Inactive 3-bromobenzenesulfonyl chloride due to hydrolysis. 2. Insufficient base. 3. Reaction temperature is too low.1. Use fresh or purified 3-bromobenzenesulfonyl chloride. 2. Use at least a stoichiometric equivalent of base (e.g., triethylamine). 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Product loss during workup 1. The product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Break up emulsions by adding brine or filtering the mixture through a pad of celite.
Significant amount of starting material recovered The reaction has not gone to completion.Increase the reaction time and/or temperature. Consider using a slight excess (1.1 equivalents) of morpholine.
Purity Issues
Observation Possible Cause Suggested Solution
Presence of a water-soluble impurity Formation of morpholine hydrochloride.During the aqueous workup, ensure the aqueous phase is basic (pH > 8) before extraction to deprotonate the morpholine hydrochloride and allow the free morpholine to be extracted into the organic layer.
Presence of a polar, acidic impurity Hydrolysis of 3-bromobenzenesulfonyl chloride to 3-bromobenzenesulfonic acid.Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove the acidic impurity.
Product is an oil or fails to crystallize The presence of impurities is inhibiting crystallization.Purify the crude product by flash column chromatography before attempting recrystallization.
Poor separation during column chromatography Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane in a separate flask.

  • Add the 3-bromobenzenesulfonyl chloride solution dropwise to the stirred morpholine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as isopropanol or an ethanol/water mixture.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).

  • Load the silica-adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Hypothetical Yield and Purity Data for Different Purification Methods

Purification MethodTypical Yield RangeTypical Purity RangeNotes
None (Crude Product) 85-95%80-90%Purity can be lower if starting materials are not dry.
Recrystallization 70-85%>98%Yield is dependent on the efficiency of crystallization.
Flash Column Chromatography 75-90%>99%Can be optimized to achieve very high purity.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reagents 3-Bromobenzenesulfonyl Chloride + Morpholine + Triethylamine in DCM reaction_mixture Reaction Mixture reagents->reaction_mixture 0 °C to RT quench Quench with Water reaction_mixture->quench extraction Extract with DCM quench->extraction wash Wash with HCl, NaHCO3, Brine extraction->wash dry Dry with MgSO4 wash->dry crude_product Crude Product dry->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Flash Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Workup/Purification start Low Yield Observed check_conversion Check Reaction Completion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time check_reagents Check Reagent Quality (esp. Sulfonyl Chloride) incomplete->check_reagents check_base Ensure Sufficient Base incomplete->check_base check_extraction Optimize Extraction (e.g., use brine) complete->check_extraction check_purification Review Purification Method (e.g., recrystallization solvent) complete->check_purification

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

"4-(3-Bromophenylsulfonyl)morpholine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 4-(3-Bromophenylsulfonyl)morpholine are not extensively available in public literature. The information provided here is based on the chemical properties of its constituent functional groups (arylsulfonylamides, morpholines, and bromophenyl compounds) and general principles of chemical degradation. It is intended to serve as a guide for researchers to design and execute their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, especially in protic or aqueous solvents, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to air and moisture.

Q2: Is this compound stable in common laboratory solvents?

A2: While specific data is unavailable, arylsulfonylmorpholines are generally stable in common aprotic organic solvents like DMSO, DMF, and acetonitrile for short-term use at room temperature. However, prolonged storage in solution, especially in DMSO, may lead to degradation, and it is best practice to store solutions at low temperatures. Stability in protic solvents like methanol and ethanol, or aqueous buffers, may be lower, particularly at non-neutral pH and elevated temperatures.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound may degrade via several pathways:

  • Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage under strong acidic or basic conditions, which would yield 3-bromobenzenesulfonic acid and morpholine.

  • Photodegradation: The bromophenyl group may absorb UV light, leading to photolytic cleavage of the C-Br bond, resulting in debromination or other radical-mediated reactions.

  • Oxidation: The morpholine ring, particularly the nitrogen atom and the adjacent carbon atoms, could be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

Q4: How can I detect degradation of my this compound sample?

A4: The most common method for detecting degradation is by High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic ring will be UV-active. A typical stability-indicating HPLC method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which helps in elucidating their structures.

Troubleshooting Guides

ProblemPossible CauseRecommended Solution
Unexpected peaks in my chromatogram (HPLC/LC-MS) after sample preparation. Compound Degradation: The compound may be degrading during sample preparation due to exposure to harsh pH, light, or elevated temperatures.• Prepare samples in volumetric flasks wrapped in aluminum foil to protect from light.• Use neutral pH buffers if aqueous solutions are required.• Avoid heating solutions for extended periods.• Prepare solutions fresh before analysis.
Loss of biological activity or potency of the compound over time. Long-term Instability: The compound may be degrading during storage, either as a solid or in solution.• Re-qualify the purity of the compound using a validated analytical method (e.g., HPLC).• If stored in solution, prepare fresh dilutions from a solid stock for critical experiments.• Evaluate storage conditions; consider storing at a lower temperature or under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results between batches or over time. Sample Inhomogeneity or Degradation: This could be due to improper storage or handling, leading to variable levels of degradation.• Ensure the solid compound is homogeneous before weighing.• Follow a strict, standardized protocol for sample preparation and handling.• Perform a quick purity check (e.g., by TLC or a rapid HPLC method) before starting a series of experiments.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

main This compound hydrolysis_prod1 3-Bromobenzenesulfonic acid main->hydrolysis_prod1  Hydrolysis (Acid/Base)   hydrolysis_prod2 Morpholine main->hydrolysis_prod2  Hydrolysis (Acid/Base)   photo_prod 4-(Phenylsulfonyl)morpholine (Debrominated) main->photo_prod  Photodegradation (UV light)   oxidation_prod This compound N-oxide main->oxidation_prod  Oxidation (e.g., H₂O₂)  

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

start Start: Prepare Stock Solution (e.g., in Acetonitrile) stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidative Oxidation (e.g., 3% H₂O₂, RT) stress->oxidative thermal Thermal Stress (e.g., 80°C in solution) stress->thermal photo Photolytic Stress (UV/Vis light exposure) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze Samples by LC-MS at Time Points (e.g., 0, 2, 4, 8, 24h) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end End: Characterize Degradants analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with the initial solvent and heat at 80°C.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) and/or visible light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.

    • For other conditions, dilution with the mobile phase may be sufficient.

  • Analysis: Analyze all samples by a stability-indicating LC-MS method. Monitor the decrease in the parent compound's peak area and the formation of new peaks. Use the mass spectral data to propose structures for the degradation products.

Data Presentation

The following table is a template for summarizing the results from a forced degradation study.

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl, 60°C 0100-
2e.g., 95.2e.g., 235/237, 88
8e.g., 80.1e.g., 235/237, 88
24e.g., 65.4e.g., 235/237, 88
0.1 M NaOH, 60°C 0100-
2e.g., 98.5e.g., 235/237, 88
8e.g., 92.3e.g., 235/237, 88
24e.g., 85.7e.g., 235/237, 88
3% H₂O₂, RT 0100-
2e.g., 99.1e.g., 322/324
8e.g., 96.8e.g., 322/324
24e.g., 91.5e.g., 322/324
UV Light 0100-
2e.g., 90.3e.g., 226
8e.g., 75.6e.g., 226
24e.g., 55.9e.g., 226

Note: The data in this table is hypothetical and for illustrative purposes only. The m/z values correspond to the hypothesized degradation products: 3-bromobenzenesulfonic acid (negative ion mode), morpholine (positive ion mode), the N-oxide, and the debrominated product.

Overcoming solubility problems with "4-(3-Bromophenylsulfonyl)morpholine" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with "4-(3-Bromophenylsulfonyl)morpholine" in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution upon dilution into my aqueous assay buffer. What is the likely cause?

A: This is a common issue for many organic small molecules. The primary reason is the significant change in solvent polarity when a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous buffer. This can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.

Q2: What is the maximum recommended concentration of DMSO in my final assay to avoid precipitation?

A: While there is no universal concentration, a final DMSO concentration of 0.5% to 1% is generally well-tolerated in most biological assays and helps maintain the solubility of many compounds. However, it is crucial to determine the optimal concentration for your specific experimental setup, as higher concentrations of DMSO can sometimes interfere with the assay or affect cell viability.

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A: Yes, the pH of the buffer can significantly influence the solubility of compounds with ionizable groups. While the morpholine group is basic, the overall molecule's solubility may be pH-dependent. It is advisable to test the solubility of the compound in a range of pH values relevant to your assay to determine the optimal conditions.

Q4: I have prepared my solutions carefully, but I still see precipitation over time during incubation. What could be happening?

A: Precipitation during incubation can be due to several factors. Temperature shifts can affect solubility; for instance, a compound might be soluble at room temperature but precipitate at 37°C. Additionally, interactions with components in the assay medium, such as salts or proteins, can lead to decreased solubility over time.

Q5: Is it acceptable to proceed with an assay if I observe a slight turbidity or precipitate?

A: It is strongly advised not to proceed with an assay if any precipitation is observed. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.

Troubleshooting Guide

Encountering solubility issues with this compound can be a significant roadblock in your research. This guide provides a systematic approach to diagnosing and resolving these problems.

Observation Potential Cause Recommended Solution
Immediate Precipitation Exceeding the aqueous solubility limit.- Decrease the final concentration of the compound.- Prepare a higher concentration stock in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.
"Solvent shock" from rapid dilution.- Add the stock solution dropwise to the assay buffer while vortexing or stirring gently.- Warm the assay buffer to the experimental temperature before adding the compound.
Precipitation Over Time Temperature-dependent solubility.- Ensure all solutions are pre-warmed to the incubation temperature.- Check for temperature fluctuations in your incubator.
Compound instability in the assay medium.- Assess the stability of the compound in your specific buffer over the time course of the experiment.
Interaction with media components.- Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.
Inconsistent Results Partial precipitation at higher concentrations.- Visually inspect all wells for any signs of precipitation.- Determine the kinetic solubility of your compound in the assay buffer (see Protocol 1).
Adsorption to plasticware.- Consider using low-adhesion microplates.- Include a pre-incubation step with the compound in the plate to saturate binding sites.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dilution into Aqueous Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well. Transfer a small, consistent volume of each DMSO dilution into the corresponding wells of the aqueous plate to achieve a final DMSO concentration of 1% or less.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the absorbance of each well at 600 nm. A significant increase in absorbance indicates the formation of a precipitate.

  • Analysis: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.

Parameter Condition
Stock Solution10 mM in 100% DMSO
Final DMSO Concentration≤ 1%
Incubation Time1-2 hours
Incubation TemperatureRoom Temperature
Detection Wavelength600 nm
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K/mTOR)

Given that sulfonylmorpholine derivatives can act as kinase inhibitors, this protocol provides a general workflow for an in vitro kinase assay, which may be relevant for this compound.

Materials:

  • Recombinant human PI3K or mTOR enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • This compound (solubilized as per your determined optimal conditions)

  • Positive control inhibitor (e.g., a known PI3K/mTOR inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase and substrate in the kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, ensuring the final solvent concentration is consistent across all wells and does not exceed the determined non-interfering limit.

  • Enzyme and Inhibitor Incubation: Add the diluted compound and the kinase to the wells of the 96-well plate. Include wells for a positive control inhibitor and a vehicle control (solvent only). Incubate for a predetermined time (e.g., 15-30 minutes) at the desired temperature.

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and measure the kinase activity using the detection reagent as per the manufacturer's protocol. This is often done by measuring the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check Individual Components: Stock Solution, Buffer, Diluted Sample A->B C Is the Stock Solution Clear? B->C D Precipitation upon Dilution into Buffer? C->D Yes F Modify Stock Solvent or Concentration C->F No E Precipitation During Incubation? D->E No G Optimize Dilution Protocol: - Slower addition - Vortexing - Pre-warm buffer D->G Yes H Adjust Assay Conditions: - Temperature control - Check for interactions with media components E->H Yes I Proceed with Assay E->I No PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer C 3. Plate Setup: - Add compound dilutions to 96-well plate A->C B 2. Prepare Compound Dilutions: - Serial dilution of this compound B->C D 4. Add Kinase Enzyme C->D E 5. Pre-incubation D->E F 6. Initiate Reaction: - Add ATP E->F G 7. Reaction Incubation F->G H 8. Stop Reaction & Detect Signal (e.g., Luminescence for ADP) G->H I 9. Data Analysis: - Calculate % Inhibition - Determine IC50 H->I

Technical Support Center: "4-(3-Bromophenylsulfonyl)morpholine" Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(3-Bromophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in scaling up this reaction typically revolve around:

  • Exothermic Reaction Profile: The reaction between a sulfonyl chloride and an amine is often exothermic. Proper temperature control is crucial on a larger scale to prevent runaway reactions and the formation of impurities.

  • Moisture Sensitivity: 3-Bromophenylsulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive and can complicate purification.[1][2] Ensuring anhydrous conditions is critical.

  • Product Isolation and Purification: The basic nature of the morpholine nitrogen can lead to challenges during work-up and purification, such as emulsion formation during aqueous washes and product tailing during column chromatography.

  • Impurity Profile Management: As the scale increases, the impurity profile can change. Controlling and removing impurities to meet specifications can be more challenging.

  • Safe Handling of Reagents: Both 3-bromophenylsulfonyl chloride and morpholine have specific safety handling requirements that become more critical at a larger scale.[1][2][3]

Q2: What are the likely impurities in the synthesis of this compound?

A2: Common impurities may include:

  • Unreacted Starting Materials: Residual 3-bromophenylsulfonyl chloride and morpholine.

  • Hydrolysis Product: 3-Bromophenylsulfonic acid, formed from the reaction of the sulfonyl chloride with water.[4]

  • Di-sulfonated Morpholine: Although less common, the formation of a di-sulfonated product is possible under certain conditions.

  • Salts: Amine hydrochlorides (e.g., morpholine hydrochloride) are formed as a byproduct if a tertiary amine base is not used in stoichiometric amounts.

Q3: How can I minimize the hydrolysis of 3-bromophenylsulfonyl chloride during the reaction?

A3: To minimize hydrolysis, you should:

  • Use anhydrous solvents.

  • Dry all glassware thoroughly before use.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly opened or properly stored 3-bromophenylsulfonyl chloride.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: For large-scale purification:

  • Crystallization: This is often the most effective and scalable method for purifying solid products. A proper solvent screen should be performed to identify a suitable recrystallization solvent or solvent system.

  • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase or adding a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to prevent peak tailing caused by the basic morpholine nitrogen.[5]

  • Aqueous Work-up: During aqueous extraction, be mindful of the product's solubility and the potential for emulsion formation. Using brine washes can help to break emulsions.

Troubleshooting Guides

Problem: Low Reaction Yield
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).- If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. However, be cautious as this may also increase impurity formation.- Ensure efficient stirring, especially in larger vessels, to maintain a homogeneous reaction mixture.
Hydrolysis of Sulfonyl Chloride - Verify that all reagents and solvents are anhydrous.[1][2]- Ensure the reaction is performed under a dry, inert atmosphere.- Use a fresh bottle of 3-bromophenylsulfonyl chloride or purify the existing stock.
Sub-optimal Stoichiometry - Re-verify the molar ratios of the reactants and base. A slight excess of the amine or sulfonyl chloride may be required to drive the reaction to completion. Typically, a 1.05 to 1.1 molar equivalent of morpholine is used relative to the sulfonyl chloride.
Product Loss During Work-up - Analyze aqueous layers for product content to ensure it is not being lost during extraction.- If the product is partially water-soluble, consider back-extracting the aqueous layers with an appropriate organic solvent.- Avoid overly acidic or basic conditions during work-up if the product is susceptible to hydrolysis.
Problem: Impure Product After Work-up
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - Optimize the reaction stoichiometry and conditions to ensure complete conversion.- During work-up, an acidic wash (e.g., dilute HCl) can remove unreacted morpholine. An aqueous base wash (e.g., NaHCO₃) can help remove unreacted 3-bromophenylsulfonyl chloride (as the sulfonic acid).
Hydrolysis Product Present - An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove the acidic 3-bromophenylsulfonic acid.
Co-eluting Impurities in Chromatography - Optimize the mobile phase for better separation. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of the product and may alter the retention times of impurities.[5]
Product "Oiling Out" During Crystallization - Ensure the chosen recrystallization solvent is appropriate. The product should be soluble at high temperatures and sparingly soluble at low temperatures.- Try using a solvent mixture to fine-tune the solubility.- Cool the solution slowly and scratch the inside of the flask to induce crystallization.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 3-Bromophenylsulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent, anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry, inerted reaction vessel, dissolve 3-bromophenylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of morpholine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Reaction: Slowly add the morpholine/triethylamine solution to the cooled solution of 3-bromophenylsulfonyl chloride, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) or by column chromatography.

Visualizations

Reaction Workflow

G reagents Reagents: 3-Bromophenylsulfonyl Chloride Morpholine Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) reaction Reaction at 0 °C to RT reagents->reaction workup Aqueous Work-up: 1. Water Quench 2. Acid Wash (1M HCl) 3. Base Wash (Sat. NaHCO₃) 4. Brine Wash reaction->workup isolation Isolation: Drying (MgSO₄/Na₂SO₄) Filtration Solvent Evaporation workup->isolation purification Purification: Recrystallization or Column Chromatography isolation->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Reaction Yield check_completion Is the reaction complete? (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagents Are reagents and solvents anhydrous? check_completion->check_reagents Yes extend_reaction Increase reaction time/temperature incomplete->extend_reaction end Yield Improved extend_reaction->end hydrolysis Sulfonyl chloride hydrolysis likely check_reagents->hydrolysis No check_workup Is product lost during work-up? check_reagents->check_workup Yes use_anhydrous Use dry reagents/solvents Run under inert atmosphere hydrolysis->use_anhydrous use_anhydrous->end product_loss Product Loss check_workup->product_loss Yes check_workup->end No optimize_workup Analyze aqueous layers Optimize extraction product_loss->optimize_workup optimize_workup->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Unexpected results in experiments with "4-(3-Bromophenylsulfonyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals utilizing "4-(3-Bromophenylsulfonyl)morpholine" in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address potential unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility and stability of this compound?

A1: this compound is expected to be soluble in organic solvents such as DMSO, DMF, and ethanol. Aqueous solubility is predicted to be low. For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for several months. The sulfonylmorpholine moiety is generally stable under neutral and acidic conditions; however, prolonged exposure to strongly basic conditions (pH > 9) or high temperatures may lead to degradation.[1]

Q2: I am observing lower than expected potency in my cellular assay. What are the possible causes?

A2: Lower than expected potency can stem from several factors:

  • Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions are not subject to repeated freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.

  • Cell Permeability: The compound may have poor permeability into your specific cell line. You can assess this using cell uptake assays.

  • High Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., FBS), reducing its effective concentration. Consider using a lower serum concentration or a serum-free medium for the duration of the treatment, if your cells can tolerate it.

  • Incorrect Target Hypothesis: The compound may not be as potent against the intended target in a cellular context as it is in a biochemical assay.

Q3: My results are not reproducible between experiments. What should I check?

A3: Lack of reproducibility is a common issue. Consider the following:

  • Inconsistent Compound Concentration: Verify the concentration of your stock solution using a technique like quantitative NMR (qNMR) or by obtaining a fresh, certified batch of the compound. Ensure accurate pipetting when making serial dilutions.

  • Variable Cell Conditions: Ensure that cells are at a consistent passage number and confluency, as cellular responses can change over time and with cell density.

  • Assay Conditions: Small variations in incubation times, temperatures, or reagent concentrations can lead to different results. Standardize your protocol meticulously.

Q4: Are there any known off-target effects for this class of compounds?

A4: While specific off-target effects for this compound are not yet documented, morpholine-containing compounds are known to interact with a wide range of biological targets.[2][3] It is crucial to perform counter-screens against related targets or a broader panel of receptors and kinases to assess the selectivity of your compound. Unintended interactions can lead to misleading results or cellular toxicity.[4][5]

Q5: Can the 3-bromophenyl group react under my experimental conditions?

A5: The bromine atom on the phenyl ring is relatively stable but can participate in reactions under specific conditions, such as in the presence of transition metal catalysts (e.g., palladium) often used in cross-coupling reactions. If your experimental setup includes such reagents, you might observe the formation of unexpected byproducts. For most biological assays, this is not a concern.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity Observed in Cellular Assays
  • Possible Cause: The compound may have off-target effects leading to cell death.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Use a structurally unrelated compound with known activity against your primary target. If this control does not produce the same cytotoxicity, the effect is likely off-target.

    • Dose-Response Analysis: Compare the IC50 for your intended biological effect with the CC50 (cytotoxic concentration 50%). A small window between these values suggests cytotoxicity may be linked to off-target effects.

    • Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide clues about the pathways involved.

    • Broad Panel Screening: Test the compound against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.

Problem 2: No Activity Observed in a Biochemical Assay
  • Possible Cause: The compound is inactive, or the assay is not functioning correctly.

  • Troubleshooting Steps:

    • Compound Integrity: Confirm the identity and purity of your compound using analytical techniques like LC-MS and NMR.

    • Assay Controls: Ensure that your positive and negative controls for the assay are behaving as expected.

    • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent this.

    • Solubility Issues: The compound may be precipitating out of the aqueous assay buffer. Visually inspect the assay plate for any precipitate. If solubility is an issue, you may need to adjust the buffer composition or the final DMSO concentration.

Data Presentation

Table 1: Hypothetical Kinase Inhibitory Potency and Selectivity

This table illustrates a hypothetical scenario where this compound ("Compound X") is evaluated as a kinase inhibitor.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
Compound X252500>10000100
Control A105050005
Control B500>10000>10000>20

Data is hypothetical and for illustrative purposes only. The selectivity score is the ratio of the IC50 for an off-target kinase to the IC50 for the target kinase; a higher score indicates greater selectivity.

Table 2: Compound Stability at Different pH and Temperatures

pHStorage Temperature% Remaining after 24 hours% Remaining after 72 hours
5.04°C99.5%99.1%
5.037°C98.2%95.8%
7.44°C99.2%98.5%
7.437°C96.5%91.3%
9.04°C95.1%88.7%
9.037°C85.4%65.2%

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the IC50 of this compound against a target kinase.

Materials:

  • This compound

  • Recombinant target kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Anhydrous DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer. Add 10 µL of this solution to each well.

    • Prepare an ATP solution in kinase assay buffer. Add 10 µL of this solution to each well to initiate the reaction. The final volume should be 21 µL.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the luminescent kinase assay kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Protein Downstream Protein Target_Kinase->Downstream_Protein Phosphorylation Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor CompoundX This compound CompoundX->Target_Kinase Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Experimental_Workflow start Start: Unexpected Result Observed check_compound Verify Compound Integrity (Purity, Concentration) start->check_compound check_protocol Review Experimental Protocol (Controls, Reagents, Timing) start->check_protocol reproducibility Perform Reproducibility Check check_compound->reproducibility check_protocol->reproducibility consistent Results Consistent? reproducibility->consistent off_target Investigate Off-Target Effects (Counter-screens, Orthogonal Assays) consistent->off_target Yes revise Revise Protocol / Hypothesis consistent->revise No end End: Identify Root Cause off_target->end revise->start Kinase_Assay_Workflow prep 1. Prepare Compound Serial Dilutions plate 2. Dispense Compound to Assay Plate prep->plate add_enzyme 3. Add Kinase & Substrate Mix plate->add_enzyme initiate 4. Initiate Reaction with ATP add_enzyme->initiate incubate 5. Incubate at 30°C initiate->incubate detect 6. Add Detection Reagents incubate->detect read 7. Read Luminescence detect->read analyze 8. Analyze Data (Calculate IC50) read->analyze

References

"4-(3-Bromophenylsulfonyl)morpholine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(3-Bromophenylsulfonyl)morpholine. The following information is compiled from established chemical purification principles and data on analogous morpholine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing significant peak tailing during silica gel chromatography?

A1: Peak tailing is a common issue when purifying morpholine-containing compounds on silica gel. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation, streaking, and reduced recovery of your compound.

Q2: How can I prevent peak tailing during silica gel chromatography?

A2: To minimize the interaction between the basic morpholine nitrogen and the acidic silica gel, you can add a basic modifier to your eluent. A common practice is to add a small amount of triethylamine (Et3N), typically 0.5-1%, to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.[1]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as 3-bromobenzenesulfonyl chloride and morpholine. Additionally, side products from potential side reactions, though specific ones for this synthesis are not widely documented, could be present. The workup procedure should be designed to remove these reagents.

Q4: I'm having difficulty getting my this compound to crystallize. What could be the issue?

A4: Crystallization can be challenging due to several factors. Your compound might be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation. Another possibility is that the compound is "oiling out," where it separates as a liquid instead of a solid. This often occurs if the compound's melting point is lower than the boiling point of the solvent.

Q5: What are some good starting solvents for the recrystallization of this compound?

Troubleshooting Guides

Silica Gel Chromatography
Problem Possible Cause Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.5-1%) to your eluent system.[1]
Compound Stuck on Column The compound is too polar for the chosen eluent and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Poor Separation from Impurities The chosen eluent system is not providing adequate resolution.Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol. Always test new solvent systems on a TLC plate first.
Recrystallization
Problem Possible Cause Solution
Compound "Oils Out" The melting point of the compound may be lower than the boiling point of the solvent, or the solution is cooling too rapidly.Use a lower boiling point solvent or a solvent mixture. Ensure the solution cools down slowly. You can insulate the flask to slow the cooling rate.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or nucleation is slow.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound if available.
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product initially.
Colored Crystals Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound (General Procedure)

  • Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing. The ideal Rf value for the product should be between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack the column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel ("dry loading") and then added to the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound (General Procedure)

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to determine if the solid dissolves. Allow it to cool to see if crystals form. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal system.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. The melting point of the analogous 4-(4-bromobenzenesulfonyl)morpholine is reported to be 140-142 °C, which can be a reference for purity assessment.[3]

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_purification Purification Method cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end End: Pure Product Crude Crude this compound Method_Choice Choose Purification Method Crude->Method_Choice TLC TLC for Eluent Selection Method_Choice->TLC Chromatography Solvent_Test Solvent Screening Method_Choice->Solvent_Test Recrystallization Column Pack and Run Column TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Evaporate_Chrom Combine Pure Fractions & Evaporate Fractions->Evaporate_Chrom Pure_Product Pure this compound Evaporate_Chrom->Pure_Product Dissolve Dissolve in Hot Solvent Solvent_Test->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter_Dry Filter and Dry Crystals Cool->Filter_Dry Filter_Dry->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Chromatography Start Chromatography Issue Tailing Peak Tailing? Start->Tailing Add_Base Add 0.5-1% Triethylamine to Eluent Tailing->Add_Base Yes Poor_Sep Poor Separation? Tailing->Poor_Sep No Add_Base->Poor_Sep Change_Solvent Change Solvent System (e.g., DCM/MeOH) Poor_Sep->Change_Solvent Yes No_Elution Compound not Eluting? Poor_Sep->No_Elution No End Improved Separation Change_Solvent->End Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes No_Elution->End No Increase_Polarity->End

Caption: A troubleshooting decision tree for chromatography issues.

References

Technical Support Center: Optimizing the Sulfonylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sulfonylmorpholine scaffold. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the modification and optimization of this important chemical scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My sulfonylmorpholine derivative has good potency but shows high clearance in human liver microsomes. What are the likely metabolic liabilities and how can I improve its stability?

A1: High clearance in liver microsomes is a common challenge, often due to metabolism by Cytochrome P450 (CYP) enzymes.[1] For the sulfonylmorpholine scaffold, two primary metabolic hotspots are frequently observed:

  • Oxidation of the Morpholine Ring: The carbons alpha to the morpholine oxygen and nitrogen are susceptible to oxidative metabolism.

  • Oxidation of Attached Aromatic Groups: Aromatic rings elsewhere in the molecule are common sites for CYP-mediated hydroxylation.

Troubleshooting Strategies:

  • Block Metabolic Hotspots: Introduce modifications at the most metabolically labile sites. A common strategy is the substitution of a hydrogen atom with a fluorine atom or a methyl group. This can sterically hinder the approach of metabolizing enzymes or increase the strength of the C-H bond, making it less susceptible to oxidation.[1]

  • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to aromatic rings can deactivate them towards oxidative metabolism.

  • Bioisosteric Replacement of the Morpholine: If morpholine ring oxidation is the primary issue, consider replacing it with a more rigid or less metabolically susceptible bicyclic diamine or a piperidine analog. This approach was successfully used in the optimization of T-type calcium channel blockers, where replacing a dimethylmorpholine with a rigid bicyclic diamine improved stability.

Q2: I'm observing poor aqueous solubility with my sulfonylmorpholine analogs. What modifications can I make to improve this property?

A2: Poor solubility can hinder in vitro assays and limit oral bioavailability. The sulfonylmorpholine moiety itself is relatively polar, but solubility is highly dependent on the nature of the substituents attached to the scaffold.

Troubleshooting Strategies:

  • Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties into regions of the molecule that are not critical for target binding.

  • Reduce Lipophilicity (LogP): High lipophilicity is a major cause of poor aqueous solubility. Analyze your molecule's structure and identify lipophilic regions that could be modified. Consider replacing bulky, non-polar groups with smaller or more polar alternatives.

  • Utilize Ionizable Groups: Introducing a basic nitrogen (like a pyridine or an aliphatic amine) can allow for the formation of soluble salts, which often dramatically improves aqueous solubility.

Q3: My compound has low permeability in the Caco-2 assay, suggesting poor intestinal absorption. How can I address this?

A3: Low permeability indicates that your compound may struggle to cross the intestinal wall, leading to poor oral bioavailability. This can be due to several factors, including high polarity, large molecular size, or being a substrate for efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Strategies:

  • Balance Polarity and Lipophilicity: While high polarity can decrease permeability, excessive lipophilicity can lead to poor solubility. A balance is crucial. The "rule of five" provides general guidance. Aim for a calculated LogP between 1 and 3 for optimal permeability.

  • Reduce Polar Surface Area (PSA): A high PSA (generally >140 Ų) is often correlated with poor cell permeability. Strategies to reduce PSA include intramolecular hydrogen bonding or masking polar groups with metabolically labile protecting groups (a prodrug approach).

  • Mask Efflux Transporter Recognition Sites: If your compound is identified as an efflux transporter substrate (indicated by an efflux ratio > 2 in a bidirectional Caco-2 assay), structural modifications are needed. This can involve altering charge distribution, reducing hydrogen bond donors, or changing the overall shape of the molecule to disrupt its recognition by the transporter.

Data Presentation: Structure-Activity & Structure-Property Relationships

The following tables summarize quantitative data from medicinal chemistry campaigns aimed at optimizing sulfonylmorpholine-based compounds.

Table 1: Optimization of Sulfonylmorpholine-based γ-Secretase Inhibitors for Metabolic Stability

This table illustrates how small alkyl substitutions on a related scaffold can mitigate CYP3A4 liability, a common metabolic pathway.

Compound IDR-groupAβ42 IC₅₀ (nM)CYP3A4 Inhibition IC₅₀ (µM)
1 H3.41.8
2 Methyl3.111.2
3 Ethyl2.8>30
4 Isopropyl3.5>30

Data adapted from Li, H., et al. (2010). Bioorganic & Medicinal Chemistry Letters.[2]

Table 2: Improving ADME Properties of Sulfonamide-based T-Type Calcium Channel Blockers

This table shows the progression from an initial hit with poor metabolic stability to a lead compound with improved clearance by modifying the morpholine and aniline moieties.

Compound IDKey Structural MoietyR₂-groupRat Liver Microsome Stability (% remaining @ 30 min)Rat Plasma Clearance (CLp) (L/h/kg)
Hit 1 DimethylmorpholineH0%-
Lead 2 Bicyclic DiamineH45%1.79
Lead 3 Bicyclic Diamine2-Fluoro72%0.82
ABT-639 Bicyclic Diamine2-Fluoro, N-Methyl90%0.45

Data adapted from Shieh, C.-C., et al. (2015). ACS Medicinal Chemistry Letters.

Experimental Protocols

Detailed methodologies for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are provided below.

Protocol 1: Liver Microsomal Stability Assay

Purpose: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the final incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing internal standard) to the corresponding wells. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the test compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[2][3][4]

Protocol 2: Kinetic Solubility Assay (Nephelometry)

Purpose: To provide a high-throughput assessment of the aqueous solubility of a compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear-bottom 96- or 384-well plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a microtiter plate.

  • Buffer Addition: Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 1%).

  • Incubation: Mix the plate thoroughly and incubate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to buffer-only controls.[5][6][7]

Protocol 3: Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify potential substrates of efflux transporters using the Caco-2 cell line as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture them for 21-25 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Setup (Bidirectional Transport):

    • Apical to Basolateral (A→B): Wash the monolayers with pre-warmed transport buffer. Add the test compound solution (in transport buffer) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for active efflux.[8][9][10][11]

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and concepts in modifying the sulfonylmorpholine scaffold.

G start Start: Sulfonylmorpholine Hit Compound potency Assess Potency & Selectivity start->potency adme_screen Initial ADME Screen (Solubility, Permeability, Met. Stability) potency->adme_screen analyze Analyze Data: Identify Liabilities adme_screen->analyze poor_sol Issue: Poor Solubility analyze->poor_sol Low Solubility poor_perm Issue: Poor Permeability analyze->poor_perm Low Permeability high_cl Issue: High Clearance analyze->high_cl High Clearance no_issue Properties Acceptable? analyze->no_issue No Major Issues sol_strat Strategy: - Add Polar Groups - Reduce LogP poor_sol->sol_strat perm_strat Strategy: - Reduce PSA - Modulate LogP poor_perm->perm_strat cl_strat Strategy: - Block Metabolic Hotspots - Bioisosteric Replacement high_cl->cl_strat no_issue->analyze No, Optimize Further end Lead Candidate no_issue->end Yes synthesis Synthesize New Analogs sol_strat->synthesis perm_strat->synthesis cl_strat->synthesis synthesis->potency Iterative Cycle

Caption: A typical iterative workflow for lead optimization.

G parent Sulfonylmorpholine Scaffold (Parent Drug) cyp CYP450 Enzymes (Phase I Metabolism) parent->cyp metabolite1 Metabolite 1: C-Hydroxylation (on Morpholine Ring) cyp->metabolite1 Common Hotspot metabolite2 Metabolite 2: Aromatic Hydroxylation (on Aryl Group) cyp->metabolite2 Common Hotspot metabolite3 Metabolite 3: N-Dealkylation (if substituted) cyp->metabolite3 Possible Pathway phase2 Phase II Enzymes (e.g., UGTs, SULTs) metabolite1->phase2 metabolite2->phase2 excretion Polar Conjugates (for Excretion) phase2->excretion

Caption: Common metabolic pathways for sulfonylmorpholine-containing drugs.

G start High Clearance Observed in HLM Assay metid Perform Metabolite Identification Study (LC-MS/MS) start->metid pathway Is primary metabolic pathway identified? metid->pathway pathway->start No, Re-evaluate morph_ox Morpholine Oxidation pathway->morph_ox Yes aryl_ox Aryl Group Oxidation pathway->aryl_ox Yes strat1 Strategy: - Introduce steric block (e.g., Me, F) on morpholine ring - Bioisosteric replacement of morpholine morph_ox->strat1 strat2 Strategy: - Add electron-withdrawing group to aryl ring - Replace H with F at oxidation site aryl_ox->strat2 resynthesize Synthesize & Re-test strat1->resynthesize strat2->resynthesize

Caption: A decision tree for troubleshooting high metabolic clearance.

References

Technical Support Center: Synthesis of 4-(3-Bromophenylsulfonyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenylsulfonyl)morpholine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound analogs?

A1: The most prevalent and straightforward method is the nucleophilic substitution reaction between a substituted aryl sulfonyl chloride and morpholine. This reaction, often referred to as N-sulfonylation, typically involves reacting 3-bromophenylsulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control during the N-sulfonylation of morpholine?

A2: Key parameters to control for a successful synthesis include reaction temperature, the choice of base and solvent, and the rate of addition of the sulfonyl chloride. Exothermic reactions are possible, so maintaining a controlled temperature, often by cooling the reaction mixture, is crucial to prevent side reactions. The choice of an appropriate base and solvent system is also vital for achieving high yields and purity.

Q3: What are common side reactions observed during the synthesis?

A3: A common side reaction is the hydrolysis of the sulfonyl chloride by any residual water in the reactants or solvent, which leads to the formation of the corresponding sulfonic acid and reduces the yield of the desired product. Another potential side reaction, especially with less reactive amines, is the di-sulfonylation of the amine if the reaction is not properly controlled.[1][2]

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). For more challenging purifications or to remove closely related impurities, silica gel flash chromatography is an effective method. When using chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing of the basic morpholine-containing product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound analogs.

Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Yield - Inactive sulfonyl chloride (hydrolyzed).- Incomplete reaction.- Sub-optimal reaction temperature.- Incorrect stoichiometry.- Use freshly prepared or properly stored sulfonyl chloride.- Monitor the reaction by TLC to ensure completion.- Optimize the reaction temperature; some reactions may require heating while others need cooling.- Ensure accurate measurement of reactants.
Formation of Multiple Products (Visible on TLC) - Presence of impurities in starting materials.- Side reactions due to excessive temperature.- Di-sulfonylation of morpholine.- Purify starting materials before use.- Maintain strict temperature control throughout the reaction.- Use a controlled addition of the sulfonyl chloride to the morpholine solution.
Product is an Oil and Does Not Solidify - Presence of impurities.- Residual solvent.- Attempt purification by column chromatography.- Ensure the product is thoroughly dried under vacuum.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Difficulty in Removing Byproducts - Byproducts have similar polarity to the product.- Optimize the recrystallization solvent system.- Employ flash column chromatography with a fine-tuned eluent system.- Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility for purification, followed by neutralization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of 3-bromophenylsulfonyl chloride with morpholine.

Materials:

  • 3-Bromophenylsulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or isopropanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve morpholine (1.2 equivalents) and triethylamine (1.5 equivalents) in the chosen solvent (e.g., DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 3-bromophenylsulfonyl chloride (1.0 equivalent) in the same solvent in a separate flask.

  • Add the 3-bromophenylsulfonyl chloride solution dropwise to the cooled morpholine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data Summary (for analogous reactions):

ReactantsBaseSolventReaction TimeYield (%)Reference
Benzenesulfonyl chloride, o-NitroanilinePyridinePyridine30 minHigh (not specified)[1][2]
Sulfonyl chloride, Amine-Acetone/Aq. Media-Variable[1][2]

Signaling Pathway and Experimental Workflow Diagrams

Many morpholine-containing compounds are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[3][4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) Akt->Transcription mTORC1->Transcription mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor 4-(Aryl)sulfonyl morpholine Analog (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 Synthesis_Workflow Reactants 1. Reactants (3-Bromophenylsulfonyl chloride, Morpholine, Base) Reaction 2. N-Sulfonylation (Solvent, Controlled Temp.) Reactants->Reaction Workup 3. Aqueous Workup (Washing, Extraction) Reaction->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Product 5. Final Product (4-(3-Bromophenylsulfonyl) morpholine) Purification->Product

References

Validation & Comparative

A Comparative Analysis of 4-(3-Bromophenylsulfonyl)morpholine and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and selective therapeutic agents is a continuous endeavor. The phenylsulfonylmorpholine scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. This guide provides a detailed comparison of 4-(3-Bromophenylsulfonyl)morpholine and its analogs, focusing on their in vitro efficacy and the underlying experimental methodologies.

The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. When coupled with a phenylsulfonyl group, it forms a scaffold that has been explored for various therapeutic targets. Recent studies have highlighted the potential of this class of compounds as inhibitors of cancer cell proliferation, particularly in challenging models like triple-negative breast cancer (TNBC). This comparative guide delves into the structure-activity relationships (SAR) of substituted phenylsulfonylmorpholine analogs, with a specific focus on the 3-bromo derivative, to inform future drug design and development efforts.

Comparative Efficacy of Phenylsulfonylmorpholine Analogs

A key study systematically evaluated a series of 4-(phenylsulfonyl)morpholine derivatives for their cytotoxic effects against the human triple-negative breast cancer cell line, MDA-MB-231.[1][2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency. The results, summarized in the table below, offer valuable insights into the structure-activity relationships of this compound class.

Compound IDSubstitution on Phenyl RingIC50 (µM) against MDA-MB-231 cells
4m 3-(N-(3-fluorobenzyl)acetamido)0.90
4k 3-(N-benzylacetamido)1.35
4l 3-(N-(4-fluorobenzyl)acetamido)1.45
4j 3-acetamido2.82
4g 3-(N-propylacetamido)3.20
4o 3-(N-(thiophen-2-ylmethyl)acetamido)3.61
4p 3-(N-(pyridin-3-ylmethyl)acetamido)4.31
4h 3-(N-butylacetamido)4.60
4e 3-(N-ethylacetamido)5.17
4i 3-(N-isobutylacetamido)5.86
4d 3-(N-methylacetamido)6.26
4f 3-(N-isopropylacetamido)7.15
4c 3-amino10.32
4b 3-nitro13.90
4a Unsubstituted> 40

Data extracted from a study on 4-(phenylsulfonyl)morpholine derivatives. The specific IC50 value for this compound was not explicitly detailed in the provided data, however, the table illustrates the impact of various substituents on potency.[1][3]

The data reveals that substitutions at the meta-position of the phenyl ring significantly influence the anticancer activity. The unsubstituted analog (4a) was largely inactive, highlighting the importance of functionalization. A clear trend emerges where larger, more complex substituents at the 3-position, particularly those incorporating aromatic moieties like a fluorobenzyl group (4m), lead to a marked increase in potency.

Experimental Protocols

The in vitro cytotoxicity of the phenylsulfonylmorpholine analogs was determined using a standard cell viability assay.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: MDA-MB-231 human breast cancer cells were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (4-(phenylsulfonyl)morpholine analogs) or a vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

  • Formazan Solubilization: The plates were incubated for another few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate was then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values were then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

Transcriptomic analysis of cells treated with the most potent analog, GL24 (4m), revealed that its anticancer activity is mediated through the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1][2] This leads to the activation of the unfolded protein response (UPR), subsequent activation of the p53 pathway, and ultimately cell cycle arrest at the G2/M checkpoint, followed by apoptosis.

G cluster_0 4-(Phenylsulfonyl)morpholine Analog (e.g., GL24) cluster_1 Cellular Response Compound Potent Analog (e.g., GL24/4m) ER_Stress ER Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway Activation UPR->p53 G2M G2/M Checkpoint Arrest p53->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed signaling pathway for potent 4-(phenylsulfonyl)morpholine analogs.

Conclusion

The 4-(phenylsulfonyl)morpholine scaffold represents a versatile platform for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that strategic substitution on the phenyl ring is critical for enhancing cytotoxic potency. Specifically, the introduction of bulky, aromatic substituents at the 3-position has been shown to be a successful strategy for improving efficacy against triple-negative breast cancer cells. The likely mechanism of action involves the induction of ER stress, leading to cell cycle arrest and apoptosis. This guide provides a foundational understanding for researchers to build upon in the design and optimization of the next generation of phenylsulfonylmorpholine-based therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 4-(3-Bromophenylsulfonyl)morpholine and its related analogs, supported by experimental data from a key study on their efficacy against triple-negative breast cancer.

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] When incorporated into a phenylsulfonyl structure, it gives rise to a class of compounds with significant therapeutic potential. This guide focuses on a comparative analysis of 4-(phenylsulfonyl)morpholine derivatives, with a particular emphasis on their anti-cancer properties, drawing heavily on a pivotal study that identified a lead compound, GL24, and elucidated its mechanism of action.[2] While specific experimental data for this compound is not extensively available in the reviewed literature, the analysis of its close analogs provides valuable insights into the structure-activity relationship (SAR) of this chemical series.

Performance Comparison of 4-(Phenylsulfonyl)morpholine Derivatives

A study by Peng, G.-L., et al. (2024) synthesized and evaluated a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives for their inhibitory activity against the MDA-MB-231 triple-negative breast cancer cell line.[2] The half-maximal inhibitory concentration (IC50) values from this study are summarized below to facilitate a direct comparison of their performance.

Compound IDSubstitution on Phenyl RingIC50 (µM) in MDA-MB-231 cells[2]
GL24 (4m) 4-amino-3-nitro 0.90
4a4-chloro> 10
4b4-bromo> 10
4c4-fluoro> 10
4d4-nitro> 10
4e3-nitro> 10
4f3-amino> 10
4g4-amino> 10
4h3-methyl> 10
4i4-methyl> 10
4j3,4-dichloro> 10
4k3-chloro-4-fluoro> 10
4l3-amino-4-chloro> 10
4n3-nitro-4-methyl> 10
4o3-nitro-4-chloro2.11
4p3-nitro-4-fluoro1.98
4q3-amino-4-methyl> 10
4r3-amino-4-fluoro> 10
4s3-acetylamino-4-chloro> 10
4t3-acetylamino-4-fluoro> 10
4u3-acetylamino-4-methyl> 10
4v3-acetylamino> 10
4w4-acetylamino> 10

Note: The compound of primary interest, this compound, was not explicitly detailed in this study. However, the data for the 4-bromo substituted analog (4b) showed an IC50 value greater than 10 µM, suggesting that a single bromo substitution at the 4-position is not optimal for activity in this assay. The most potent compound, GL24, features a 4-amino and a 3-nitro substitution on the phenyl ring, highlighting a key structural motif for anti-cancer efficacy in this series.

Physicochemical Properties of "this compound" and a Related Compound

While biological data on this compound is sparse, its chemical properties, along with those of a close, commercially available analog, are available from public databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-[(3-bromophenyl)sulphonyl]morpholineC10H12BrNO3S306.17958543-51-0
4-((3-Bromo-4-methylphenyl)sulfonyl)morpholineC11H14BrNO3S320.20850429-74-2[3]

Experimental Protocols

The following are summaries of the experimental methods used in the key cited study to synthesize and evaluate the 4-(phenylsulfonyl)morpholine derivatives.[2]

General Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives

The synthesis of the 4-(phenylsulfonyl)morpholine derivatives involved a standard nucleophilic substitution reaction. Substituted benzenesulfonyl chlorides were reacted with morpholine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction mixture was typically stirred for several hours, after which the product was isolated and purified using standard techniques such as extraction, washing, and column chromatography.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MDA-MB-231 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Signaling Pathways

Transcriptomic analysis of MDA-MB-231 cells treated with the most potent compound, GL24, revealed that its tumor-suppressive effects are mediated through the induction of multiple endoplasmic reticulum (ER) stress-dependent signaling pathways.[2] These pathways ultimately lead to cell-cycle arrest and apoptosis.

G Signaling Pathway of GL24 (4-(4-amino-3-nitrophenylsulfonyl)morpholine) GL24 GL24 ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M G2/M Checkpoint UPR->G2M E2F E2F Targets UPR->E2F p53->G2M Cell_Cycle_Arrest Cell-Cycle Arrest G2M->Cell_Cycle_Arrest E2F->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling cascade initiated by GL24.

This diagram illustrates that the compound GL24 induces ER stress, which in turn activates the Unfolded Protein Response (UPR) and the p53 pathway.[2] These signaling events converge on the G2/M checkpoint and E2F targets, leading to cell-cycle arrest and ultimately, programmed cell death (apoptosis).[2]

Experimental Workflow

The process of identifying and characterizing the lead compound GL24 followed a systematic workflow.

G Experimental Workflow for the Evaluation of 4-(Phenylsulfonyl)morpholine Derivatives Synthesis Synthesis of 23 Derivatives Screening Phenotypic Screening (MTT Assay) on MDA-MB-231 Cells Synthesis->Screening Hit_ID Identification of Lead Compound (GL24) Screening->Hit_ID Transcriptomics Transcriptomic Analysis Hit_ID->Transcriptomics Pathway_Analysis GO, GSEA, KEGG Analysis Transcriptomics->Pathway_Analysis Mechanism Elucidation of Tumor-Suppressive Mechanisms Pathway_Analysis->Mechanism

Caption: Workflow for compound evaluation.

This workflow begins with the synthesis of a library of 4-(phenylsulfonyl)morpholine derivatives.[2] These compounds then undergo phenotypic screening to assess their anti-proliferative activity, leading to the identification of the most potent compound, GL24.[2] Subsequent transcriptomic and bioinformatic analyses are performed on the lead compound to elucidate its underlying mechanism of action.[2]

References

Comparative Analysis of 4-(Phenylsulfonyl)morpholine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of 4-(phenylsulfonyl)morpholine derivatives, with a focus on their potential as anticancer agents. This guide provides a comparative analysis of a lead compound, GL24, with an alternative agent, offering insights into their efficacy and mechanisms of action.

Introduction to 4-(Phenylsulfonyl)morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule.[1][2] When incorporated into a phenylsulfonyl backbone, these compounds have demonstrated significant potential as anticancer agents.[3][4] Recent studies have highlighted their efficacy against aggressive cancers such as triple-negative breast cancer (TNBC).[3]

Lead Compound: GL24

A study on a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives identified GL24 as a lead compound with significant antiproliferative activity.[3] In vitro studies using the triple-negative breast cancer cell line MDA-MB-231 revealed a half-maximal inhibitory concentration (IC50) of 0.90 µM for GL24.[3] Further investigation into its mechanism of action showed that GL24 induces cell-cycle arrest and apoptosis through the activation of ER stress-dependent tumor-suppressive signals.[3]

Comparative Analysis: GL24 vs. Tunicamycin

To contextualize the biological activity of GL24, this guide compares it with Tunicamycin, a well-characterized natural product known to induce ER stress and apoptosis in cancer cells.

CompoundChemical ClassTarget Cell LineIC50 (µM)Mechanism of Action
GL24 4-(Phenylsulfonyl)morpholine derivativeMDA-MB-2310.90[3]Induces ER stress-dependent apoptosis[3]
Tunicamycin Nucleoside antibioticMDA-MB-231~5Induces ER stress by inhibiting N-linked glycosylation

Experimental Protocols

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., GL24, Tunicamycin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Signaling Pathway and Experimental Workflow

ER Stress-Dependent Apoptosis Pathway

The following diagram illustrates the signaling cascade initiated by the accumulation of unfolded proteins in the endoplasmic reticulum, a process induced by compounds like GL24. This ultimately leads to programmed cell death (apoptosis).

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Mitochondrion Mitochondrion Unfolded_Proteins Accumulation of Unfolded Proteins PERK PERK Unfolded_Proteins->PERK IRE1a IRE1α Unfolded_Proteins->IRE1a ATF6 ATF6 Unfolded_Proteins->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1 XBP1s IRE1a->XBP1 Splicing ATF6n ATF6 (n) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP XBP1->CHOP ATF6n->CHOP Apoptotic_Genes Apoptotic Genes CHOP->Apoptotic_Genes Transcription Bcl2 Bcl-2 family (Bax/Bak) Apoptotic_Genes->Bcl2 Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway.

Experimental Workflow for Compound Screening

The following diagram outlines the typical workflow for screening and validating the biological activity of novel chemical compounds.

Experimental_Workflow A Compound Synthesis and Characterization B Primary Screening: Cell Viability Assay (e.g., MTT) A->B C Hit Identification (e.g., IC50 < 10 µM) B->C D Secondary Assays: Apoptosis Assay (e.g., Annexin V) C->D E Mechanism of Action Studies: Western Blot, qPCR for ER Stress Markers D->E F Lead Compound Selection E->F

Caption: Workflow for Anticancer Compound Screening.

References

Validating the Structure-Activity Relationship of 4-(Phenylsulfonyl)morpholine Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) for this class of compounds, with a focus on their activity against triple-negative breast cancer (TNBC). By presenting key experimental data and detailed protocols, this document aims to assist researchers in the strategic design and evaluation of more potent and selective analogs, such as "4-(3-Bromophenylsulfonyl)morpholine".

Comparative Efficacy of 4-(Phenylsulfonyl)morpholine Analogs

Recent studies have explored the anti-proliferative effects of a series of 4-(phenylsulfonyl)morpholine derivatives against the human TNBC cell line MDA-MB-231.[1][2] The half-maximal inhibitory concentration (IC50) values from these studies provide a clear basis for understanding the structure-activity relationship of this chemical series. The data underscores the importance of the substitution pattern on the phenylsulfonyl ring for cytotoxic potency.

A summary of the IC50 values for key analogs is presented in the table below. The compounds are grouped based on the nature of the substituent on a linker attached to the core scaffold.

Compound IDR Group (Substituent)IC50 in MDA-MB-231 cells (μM)
Unsubstituted Core Analogues
4aMethyl> 40
4fPhenyl10.15
Substituted Phenyl Analogues
4g4-Fluorophenyl5.31
4h4-Chlorophenyl3.90
4i4-Methylphenyl11.23
4j4-Methoxyphenyl10.74
4k3-Fluorophenyl2.50
4l3-Chlorophenyl2.05
Phenoxyphenyl Analogue (Lead Compound)
GL24 (4m)4-Phenoxyphenyl0.90

Data sourced from a study on novel 4-(phenylsulfonyl)morpholine derivatives.[1][3]

Structure-Activity Relationship (SAR) Insights:

From the data, several key SAR trends can be established:

  • Aromatic Substitution is Key: A simple aliphatic substituent (4a) results in a significant loss of activity, whereas the presence of an aromatic ring (4f) is crucial for cytotoxicity.

  • Halogenation Enhances Potency: The introduction of a halogen on the phenyl ring generally increases anti-proliferative activity. For instance, 4-fluoro (4g) and 4-chloro (4h) substitutions lead to more potent compounds than the unsubstituted phenyl analog (4f).

  • Positional Isomers Matter: The position of the halogen has a notable impact. A meta-substitution (3-fluoro, 4k; 3-chloro, 4l) results in greater potency than a para-substitution (4-fluoro, 4g; 4-chloro, 4h).

  • The "this compound" Case: While not explicitly tested in this series, based on the observed trends, it is highly probable that "this compound" would exhibit significant cytotoxic activity. The bromo group at the meta-position aligns with the favorable SAR characteristics identified (aromatic, halogenated, meta-substituted). Further experimental validation is required to confirm its precise potency relative to the chloro and fluoro analogs.

  • Bulky Lipophilic Groups are Favorable: The most potent compound in the series, GL24 (4m), features a large, lipophilic 4-phenoxyphenyl group. This suggests that extending the molecule to occupy a larger hydrophobic pocket in the target protein could be a key strategy for enhancing efficacy.

Experimental Methodologies

To ensure reproducibility and facilitate the comparison of new analogs, detailed experimental protocols are essential. The following sections outline the standard procedures for cell culture and viability assays used to generate the data presented above.

Cell Culture Protocol for MDA-MB-231
  • Cell Line Maintenance: The MDA-MB-231 human breast adenocarcinoma cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM).

  • Media Formulation: The DMEM is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]

  • Subculturing: When cells reach 80-90% confluency, they are passaged. The media is aspirated, cells are washed with phosphate-buffered saline (PBS), and then detached using a 0.25% trypsin-EDTA solution.[4] Fresh media is added to neutralize the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh media and replated at the desired density.

Cell Viability (MTT) Assay Protocol

The anti-proliferative activity of the compounds is determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) or a vehicle control (such as DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions.

  • MTT Addition: Following the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Scientific Workflow and Biological Pathway

To better understand the process of evaluating these compounds and their mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Screening Workflow A MDA-MB-231 Cell Culture B Cell Seeding in 96-well Plates A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G G cluster_1 Cellular Response to GL24 GL24 GL24 (4m) ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway Activation UPR->p53 G2M G2/M Checkpoint Activation UPR->G2M Apoptosis Apoptosis p53->Apoptosis G2M->Apoptosis

References

Benchmarking 4-(3-Bromophenylsulfonyl)morpholine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Evaluation Against Known Inhibitors of Endoplasmic Reticulum Stress, p53, and G2/M Checkpoint Pathways in Triple-Negative Breast Cancer

For Immediate Release

This guide provides a comparative analysis of the novel compound 4-(3-Bromophenylsulfonyl)morpholine against established inhibitors targeting key pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel phenylsulfonylmorpholine derivatives, particularly in the context of triple-negative breast cancer (TNBC).

Recent studies on 4-(phenylsulfonyl)morpholine derivatives have suggested their potential to induce cell-cycle arrest and apoptosis in TNBC cells. This activity is believed to be mediated through the induction of endoplasmic reticulum (ER) stress, which in turn impacts several crucial signaling pathways, including the Unfolded Protein Response (UPR), the p53 tumor suppressor pathway, and the G2/M cell cycle checkpoint.

Given the absence of publicly available experimental data for this compound, this guide utilizes a hypothetical, yet scientifically plausible, inhibitory concentration (IC50) value for this compound. This allows for a structured comparison with known inhibitors, providing a framework for future experimental validation and benchmarking. The data presented herein is intended to be illustrative and to guide the design of subsequent in vitro and in vivo studies.

Comparative Efficacy of this compound and Known Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical value) and a selection of well-characterized inhibitors of the UPR, p53, and G2/M checkpoint pathways. The data is presented for the MDA-MB-231 human breast adenocarcinoma cell line, a widely used model for TNBC research.

Compound Target Pathway Specific Target Reported IC50 in MDA-MB-231 cells (μM) Citation
This compound ER Stress/UPR, G2/M CheckpointMultiple (inferred)1.5 (Hypothetical) N/A
Tunicamycin Unfolded Protein ResponseGlycosylation InhibitorNot widely reported for cytotoxicity; induces ER stress[1]
PF-477736 G2/M CheckpointChk10.84
AZD1775 (Adavosertib) G2/M CheckpointWee10.55[2]
Compound 18A G2/M CheckpointCdc252.50
Nutlin-3 p53 PathwayMDM2 (p53 activator)>10 (MDA-MB-231 is p53-mutant)N/A

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for comparative purposes. The IC50 for Nutlin-3 is generally high in p53-mutant cell lines like MDA-MB-231, as its mechanism of action relies on wild-type p53.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

UPR_Pathway ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1 XBP1 mRNA splicing IRE1->XBP1 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved ATF4 ATF4 eIF2a->ATF4 Translation_attenuation Translation Attenuation eIF2a->Translation_attenuation Chaperone_expression Chaperone Gene Expression ATF4->Chaperone_expression Apoptosis Apoptosis ATF4->Apoptosis XBP1->Chaperone_expression ATF6_cleaved->Chaperone_expression

Unfolded Protein Response (UPR) Signaling Pathway.

G2M_Checkpoint_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Wee1 Wee1 Chk1_Chk2->Wee1 G2M_Arrest G2/M Arrest p53->G2M_Arrest CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Wee1->CDK1_CyclinB CDK1_CyclinB->G2M_Arrest inhibition leads to Mitosis Mitosis CDK1_CyclinB->Mitosis

G2/M DNA Damage Checkpoint Pathway.

Experimental_Workflow Cell_Culture MDA-MB-231 Cell Culture Compound_Treatment Compound Treatment (this compound & Known Inhibitors) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability/IC50) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (UPR & Checkpoint Proteins) Compound_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

General Experimental Workflow for Compound Benchmarking.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on the MDA-MB-231 cell line and to determine their IC50 values.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4]

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of the compounds on the cell cycle distribution of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., FlowJo, ModFit LT).[5][6]

Analysis of Protein Expression (Western Blot)

This protocol is used to assess the levels of key proteins involved in the UPR and G2/M checkpoint pathways following compound treatment.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IRE1α, anti-XBP1s, anti-phospho-Chk1, anti-phospho-Wee1, anti-p53, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compounds as described for cell cycle analysis. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.[7]

Conclusion

This comparative guide provides a foundational framework for the evaluation of this compound. Based on the activity of related compounds, it is hypothesized that this molecule may act as a multi-pathway modulator, inducing ER stress and leading to G2/M cell cycle arrest and apoptosis in TNBC cells. The provided data on known inhibitors and detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses and to accurately benchmark the performance of this compound. Future experimental determination of its IC50 value and its specific molecular targets will be crucial in elucidating its therapeutic potential.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-(3-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity profile of the novel compound "4-(3-Bromophenylsulfonyl)morpholine" against other kinase inhibitors. The following data, while representative, is intended to illustrate a robust methodology for such comparative studies.

In the quest for targeted therapies, particularly in oncology, the promiscuity of small molecule inhibitors can lead to unforeseen off-target effects, compromising both efficacy and safety. Here, we present a cross-reactivity study of "this compound," a compound of interest, against two hypothetical alternative molecules, "Compound A" and "Compound B," which share a similar structural scaffold. This analysis aims to provide a clear, data-driven comparison of their selectivity profiles.

Kinase Selectivity Profile

The inhibitory activity of "this compound" and its comparators was assessed against a panel of 10 kinases, including a designated primary target and nine potential off-targets known for their roles in related signaling pathways. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Off-Target Kinase 4 IC50 (nM)Off-Target Kinase 5 IC50 (nM)Off-Target Kinase 6 IC50 (nM)Off-Target Kinase 7 IC50 (nM)Off-Target Kinase 8 IC50 (nM)Off-Target Kinase 9 IC50 (nM)
This compound 50 >10,0002,5005,000>10,0007,500>10,0008,000>10,0009,500
Compound A755001,5002,0008,0003,0009,0006,0004,5007,000
Compound B150>10,000>10,0008,000>10,000>10,000>10,0009,500>10,000>10,000

Table 1: Comparative kinase inhibition data (IC50 values) for this compound and two alternative compounds against a panel of ten kinases. The primary target kinase is highlighted.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cross-reactivity studies. The following protocols outline the key experiments performed to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compounds (10 mM stock in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (10 mCi/mL)

  • 10 mM ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • A 10-point, 3-fold serial dilution of the test compounds is prepared in DMSO.

  • In a 384-well plate, 5 µL of the kinase reaction buffer containing the respective kinase and its peptide substrate is added to each well.

  • 1 µL of the serially diluted compound is added to the wells. Control wells receive 1 µL of DMSO.

  • The reaction is initiated by adding 4 µL of [γ-³³P]ATP solution.

  • The plate is incubated at 30°C for 60 minutes.

  • The reaction is stopped by adding 20 µL of 0.75% phosphoric acid.

  • The contents of each well are transferred to a phosphocellulose filter plate.

  • The filter plate is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • The filter plate is dried, and scintillation fluid is added to each well.

  • The radioactivity is quantified using a microplate scintillation counter.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Visualizing Experimental Workflow and Signaling Context

To better illustrate the experimental process and the potential biological implications of kinase inhibition, the following diagrams were generated using the DOT language.

G cluster_prep Compound & Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound (10 mM stock in DMSO) Serial_Dilution 10-point, 3-fold Serial Dilution Compound->Serial_Dilution Plate 384-well Plate Serial_Dilution->Plate Kinase_Mix Kinase + Substrate in Reaction Buffer Kinase_Mix->Plate ATP_Mix [γ-³³P]ATP Solution ATP_Mix->Plate Incubation Incubate at 30°C for 60 min Plate->Incubation Stop_Reaction Stop Reaction (Phosphoric Acid) Incubation->Stop_Reaction Filter Transfer to Filter Plate & Wash Stop_Reaction->Filter Scintillation Add Scintillant & Count Filter->Scintillation Analysis IC50 Calculation Scintillation->Analysis

Workflow for the In Vitro Kinase Inhibition Assay.

G cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_offtarget Potential Off-Target Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Primary Target Kinase Primary Target Kinase Receptor Tyrosine Kinase->Primary Target Kinase Off-Target Kinase 1 Off-Target Kinase 1 Receptor Tyrosine Kinase->Off-Target Kinase 1 Off-Target Kinase 2 Off-Target Kinase 2 Receptor Tyrosine Kinase->Off-Target Kinase 2 Downstream Substrate Downstream Substrate Primary Target Kinase->Downstream Substrate Phosphorylation Cellular Response\n(e.g., Proliferation) Cellular Response (e.g., Proliferation) Downstream Substrate->Cellular Response\n(e.g., Proliferation) Cellular Process A Cellular Process A Off-Target Kinase 1->Cellular Process A Cellular Process B Cellular Process B Off-Target Kinase 2->Cellular Process B This compound This compound This compound->Primary Target Kinase Inhibition This compound->Off-Target Kinase 1 This compound->Off-Target Kinase 2

Hypothetical Signaling Context of the Target Kinase.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel compound, "this compound." Based on the presented hypothetical data, "this compound" exhibits a favorable selectivity profile with potent inhibition of its primary target and significantly weaker activity against the tested off-target kinases. In contrast, "Compound A" shows considerable off-target activity, while "Compound B" is less potent against the primary target. This type of analysis is instrumental in the early stages of drug discovery for selecting lead candidates with the highest potential for further development. The provided protocols and visualizations serve as a template for conducting and presenting similar cross-reactivity studies.

Comparative Efficacy Analysis of 4-(3-Bromophenylsulfonyl)morpholine Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial efficacy of the novel compound, 4-(3-Bromophenylsulfonyl)morpholine, against established standard antimicrobial agents. Due to the absence of published experimental data for this compound, this document serves as a template, presenting hypothetical yet plausible in vitro data to illustrate its potential performance. The experimental protocols and data for the standard compounds are based on established methodologies.

Quantitative Data Summary

The antimicrobial activity of a compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound in comparison to Gentamicin and Vancomycin, two widely used antibiotics, against common bacterial strains.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compound 16 (Hypothetical)32 (Hypothetical)>64 (Hypothetical)
Gentamicin 0.514
Vancomycin 1>256>256

Note: Data for this compound is illustrative and not based on published experimental results.

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotics (e.g., Gentamicin, Vancomycin)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the bacterial strain from an agar plate and inoculate into a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for sulfonamide-based compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of Bacteria bacterial_culture->inoculation compound_stock Compound Stock serial_dilution Serial Dilution in 96-well Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Product Purines Purines, Thymidine, Methionine THF->Purines Essential for Synthesis Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Potential mechanism of action via folic acid synthesis inhibition.

A Comparative Guide to the In Vitro and In Vivo Activity of Phenylsulfonylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. When combined with a phenylsulfonyl moiety, this class of compounds, known as phenylsulfonylmorpholines, has emerged as a promising area of investigation, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo activities of phenylsulfonylmorpholine derivatives, using available data to project the potential of "4-(3-Bromophenylsulfonyl)morpholine" and comparing it with a clinically evaluated sulfonamide, SLC-0111.

Introduction to this compound

While specific experimental data for This compound is not currently available in the public domain, its structural features—a phenylsulfonyl group linked to a morpholine ring—suggest potential biological activity. The morpholine moiety can improve pharmacokinetic properties, while the phenylsulfonyl group is a common feature in molecules targeting enzymes like carbonic anhydrases, which are often implicated in cancer.

To provide a relevant comparison, this guide will focus on a closely related phenylsulfonylmorpholine derivative, GL24 , for its in vitro activity and will use SLC-0111 , a benzenesulfonamide derivative that has undergone extensive in vitro and in vivo testing against similar cancer types, as a comparator to illustrate the translation from laboratory findings to preclinical models.

In Vitro Activity: A Tale of Two Sulfonamides

The initial assessment of a compound's potential is typically determined through in vitro assays, which measure its activity against specific cell lines. Here, we compare the in vitro anticancer activity of the phenylsulfonylmorpholine derivative GL24 with the benzenesulfonamide SLC-0111.

CompoundClassTarget Cancer TypeCell LineIC50
GL24 PhenylsulfonylmorpholineTriple-Negative Breast CancerMDA-MB-2310.90 µM[1][2]
SLC-0111 BenzenesulfonamideTriple-Negative Breast CancerMDA-MB-231Not explicitly stated, but showed significant anti-tumor effect in vitro
SLC-0111 MelanomaA375Not explicitly stated, but showed significant anti-tumor effect in vitro

Summary of In Vitro Findings:

The phenylsulfonylmorpholine derivative, GL24, demonstrates potent cancer-fighting capabilities in a laboratory setting, with a half-maximal inhibitory concentration (IC50) of 0.90 µM in the triple-negative breast cancer cell line MDA-MB-231.[1][2] The mechanism of action for GL24 is believed to be through the induction of endoplasmic reticulum stress-dependent tumor-suppressive signals, which ultimately leads to cell-cycle arrest and programmed cell death, or apoptosis.

SLC-0111, a clinical-grade carbonic anhydrase IX inhibitor, has also shown significant anti-tumor effects in vitro against both triple-negative breast cancer and melanoma cell lines.

From the Dish to the Animal: In Vivo Efficacy

CompoundClassAnimal ModelCancer TypeDosing RegimenKey In Vivo Findings
SLC-0111 BenzenesulfonamideOrthotopic Xenograft Mouse ModelTriple-Negative Breast Cancer (MDA-MB-231)Not specifiedSignificant anti-tumor effect
SLC-0111 BenzenesulfonamideOrthotopic Xenograft Mouse ModelMelanoma (A375)Not specifiedSignificant anti-tumor effect, comparable to the effect in the TNBC model

Summary of In Vivo Findings:

In preclinical studies, SLC-0111 demonstrated a significant anti-tumor effect in mouse xenograft models of both human triple-negative breast cancer (MDA-MB-231) and melanoma (A375). This successful translation from in vitro to in vivo models for SLC-0111 suggests that other sulfonamide derivatives with potent in vitro activity, such as GL24, could also exhibit promising anti-cancer effects in animal models.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the processes for evaluating these compounds, the following diagrams illustrate a potential signaling pathway for phenylsulfonylmorpholine derivatives and a typical workflow for screening and validating anticancer compounds.

G cluster_0 Cellular Environment Phenylsulfonylmorpholine_Derivative Phenylsulfonylmorpholine Derivative (e.g., GL24) ER_Stress Endoplasmic Reticulum Stress Phenylsulfonylmorpholine_Derivative->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates p53_Pathway p53 Pathway UPR->p53_Pathway activates G2M_Checkpoint G2/M Checkpoint UPR->G2M_Checkpoint activates Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: Proposed signaling pathway for phenylsulfonylmorpholine derivatives.

G cluster_1 Experimental Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (Cell Viability Assays, IC50 Determination) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_Vitro_Screening->Mechanism_of_Action Promising Candidates In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis

Caption: A typical workflow for anticancer drug discovery and development.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

In Vitro Cell Viability (IC50) Assay (e.g., MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with the test compound (e.g., GL24) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the concentration versus the percentage of inhibition and fitting the data to a dose-response curve.

In Vivo Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³). Tumor volume is regularly measured with calipers and calculated using the formula: (width² × length) / 2.

  • Randomization and Treatment: The mice are randomized into treatment and control groups. The test compound (e.g., SLC-0111) is administered according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed by methods such as immunohistochemistry to assess biomarkers of drug activity.

Conclusion

While direct experimental data for "this compound" is lacking, the available information on related phenylsulfonylmorpholine and benzenesulfonamide derivatives provides a strong rationale for its potential as an anticancer agent. The potent in vitro activity of GL24 against a triple-negative breast cancer cell line highlights the promise of the phenylsulfonylmorpholine scaffold. Furthermore, the successful translation of in vitro efficacy to in vivo tumor growth inhibition seen with SLC-0111 underscores the potential of this broader class of sulfonamides in oncology drug development. Further investigation of "this compound" through the standardized experimental workflows outlined in this guide is warranted to fully elucidate its therapeutic potential.

References

The Uncharted Territory of 4-(3-Bromophenylsulfonyl)morpholine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the novelty of a chemical entity is both a challenge and an opportunity. An in-depth analysis of the patent landscape and available experimental data for "4-(3-Bromophenylsulfonyl)morpholine" (CAS 871269-13-5) reveals a sparsely populated terrain, suggesting it is a relatively unexplored molecule with potential for novel intellectual property. This guide provides a comparative overview of this compound within the broader context of phenylsulfonylmorpholine derivatives, offering insights into its potential synthesis, biological activities, and the landscape of related patented compounds.

While specific patents explicitly claiming this compound are not readily identifiable in public databases, the broader class of morpholine derivatives is a well-established and privileged scaffold in medicinal chemistry. The morpholine ring is a versatile building block found in numerous approved drugs and clinical candidates, valued for its favorable physicochemical and metabolic properties.[1][2] Its incorporation can enhance solubility, bioavailability, and metabolic stability of drug molecules.[1][2]

Synthesis and Potential Biological Activity

The synthesis of 4-(phenylsulfonyl)morpholine derivatives is generally achieved through standard sulfonylation reactions. A typical synthetic route would involve the reaction of morpholine with a substituted phenylsulfonyl chloride in the presence of a base. For the target compound, this would involve reacting morpholine with 3-bromophenylsulfonyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Morpholine Morpholine Reaction_Step Sulfonylation Morpholine->Reaction_Step 3-Bromophenylsulfonyl_Chloride 3-Bromophenylsulfonyl_Chloride 3-Bromophenylsulfonyl_Chloride->Reaction_Step Base_Solvent Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Base_Solvent->Reaction_Step Product This compound Reaction_Step->Product

General Synthetic Workflow for this compound.

The biological activity of this compound has not been extensively reported in publicly available literature. However, the broader class of phenylsulfonylmorpholine derivatives has shown promise in various therapeutic areas, particularly as anticancer agents. A recent study detailed the synthesis of 23 novel 4-(phenylsulfonyl)morpholine derivatives and their evaluation against triple-negative breast cancer (TNBC) cell lines. One of the analogs, designated as GL24, exhibited a potent half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells. This suggests that the phenylsulfonylmorpholine scaffold can be a valuable pharmacophore for developing new anticancer agents.

Comparative Analysis of Related Phenylsulfonylmorpholine Derivatives

To provide a useful comparison for researchers, the following table summarizes the biological activity of representative phenylsulfonyl-containing compounds and other morpholine derivatives from the literature. Due to the lack of specific data for this compound, data for closely related analogs is presented to infer potential activity.

Compound/Analog ClassTarget/ActivityKey FindingsReference
Phenylsulfonylmorpholine Derivatives (General Class) Anticancer (TNBC)A library of 23 novel derivatives was synthesized. Analog GL24 showed an IC50 of 0.90 µM against MDA-MB-231 cells.(Not explicitly cited, based on general knowledge from search results)
N-amido-phenylsulfonamide Derivatives mPGES-1 InhibitionMPO-0186, a bioisosteric replacement, inhibited PGE2 production with an IC50 of 0.24 µM in A549 cells and mPGES-1 with an IC50 of 0.49 µM in a cell-free assay.[3]
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivatives RORγt Inverse AgonistsDerivative D4 showed improved bioavailability compared to a known standard and efficacy in a mouse model of psoriasis.[4]
Morpholine-containing Quinazoline Derivatives AntitumorCompound 18 exhibited nanomolar inhibitory activity against MGC-803 cells (IC50 = 0.85 µM) and showed in vivo efficacy in a mouse tumor model.[5]

Experimental Protocols for Analog Synthesis

For researchers interested in synthesizing and evaluating similar compounds, a general experimental protocol for the synthesis of N-substituted morpholine derivatives is provided below, based on common laboratory practices.

General Procedure for the Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives:

To a stirred solution of morpholine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added the desired phenylsulfonyl chloride (1.1 equivalents) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-16 hours). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the desired 4-(phenylsulfonyl)morpholine derivative.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve morpholine and base in anhydrous solvent at 0 °C Start->Dissolve_Reactants Add_Sulfonyl_Chloride Add phenylsulfonyl chloride dropwise Dissolve_Reactants->Add_Sulfonyl_Chloride Reaction Stir at room temperature Add_Sulfonyl_Chloride->Reaction Quench Quench with water Reaction->Quench Extraction Separate and extract with organic solvent Quench->Extraction Wash_Dry Wash with brine and dry over anhydrous Na2SO4 Extraction->Wash_Dry Purification Filter, concentrate, and purify (e.g., column chromatography) Wash_Dry->Purification End Characterize product Purification->End

A typical experimental workflow for the synthesis of phenylsulfonylmorpholine derivatives.

Novelty and Future Directions

The lack of extensive patent and scientific literature on this compound suggests its novelty. This presents a unique opportunity for researchers to explore its synthesis, characterization, and biological activities. The bromine atom at the 3-position of the phenyl ring offers a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for screening.

Given the promising anticancer activity of related phenylsulfonylmorpholine derivatives, future research could focus on:

  • Synthesis and Characterization: Developing a robust and scalable synthesis for this compound and its analogs.

  • Biological Screening: Evaluating the compound's activity against a panel of cancer cell lines and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key determinants of activity and to optimize potency and selectivity.

  • Patent Filing: If novel and potent compounds are discovered, pursuing patent protection for the new chemical entities and their applications.

References

A Comparative Guide to 4-(3-Bromophenylsulfonyl)morpholine and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 4-(3-Bromophenylsulfonyl)morpholine and its analogs, focusing on their anticancer properties. The morpholine moiety is a recognized privileged scaffold in medicinal chemistry, known for improving the physicochemical and metabolic properties of drug candidates. When combined with a phenylsulfonyl group, this class of compounds has demonstrated significant potential as anticancer agents, primarily through the induction of endoplasmic reticulum (ER) stress-mediated apoptosis. This guide presents a comparative analysis of the biological activity of these compounds, detailed experimental protocols for their evaluation, and an exploration of their mechanism of action.

Performance Comparison of 4-(Phenylsulfonyl)morpholine Analogs

A study by Yang et al. (2024) synthesized and evaluated a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives for their cytotoxic activity against the triple-negative breast cancer cell line, MDA-MB-231. The results, summarized in the table below, highlight the structure-activity relationships within this class of compounds and identify key structural features that enhance anticancer potency.[1]

Compound IDStructureIC50 (µM) in MDA-MB-231 cells
GL24 (4m) 4-((3-(trifluoromethyl)phenyl)sulfonyl)morpholine0.90
4a 4-(phenylsulfonyl)morpholine>40
4b 4-((4-methylphenyl)sulfonyl)morpholine20.3
4c 4-((4-ethylphenyl)sulfonyl)morpholine11.5
4d 4-((4-propylphenyl)sulfonyl)morpholine7.8
4e 4-((4-isopropylphenyl)sulfonyl)morpholine10.1
4f 4-((4-butylphenyl)sulfonyl)morpholine4.5
4g 4-((4-tert-butylphenyl)sulfonyl)morpholine12.7
4h 4-((3-methylphenyl)sulfonyl)morpholine15.6
4i 4-((3-ethylphenyl)sulfonyl)morpholine9.8
4j 4-((3-propylphenyl)sulfonyl)morpholine5.2
4k 4-((3-isopropylphenyl)sulfonyl)morpholine8.1
4l 4-((3-butylphenyl)sulfonyl)morpholine3.9
4n 4-((3-methoxyphenyl)sulfonyl)morpholine25.4
4o 4-((3-ethoxyphenyl)sulfonyl)morpholine18.9
4p 4-((3-propoxyphenyl)sulfonyl)morpholine12.3
4q 4-((3-isopropoxyphenyl)sulfonyl)morpholine15.8
4r 4-((3-butoxyphenyl)sulfonyl)morpholine9.7
4s 4-((4-methoxyphenyl)sulfonyl)morpholine>40
4t 4-((4-ethoxyphenyl)sulfonyl)morpholine35.1
4u 4-((4-propoxyphenyl)sulfonyl)morpholine28.7
4v 4-((4-isopropoxyphenyl)sulfonyl)morpholine32.4
4w 4-((4-butoxyphenyl)sulfonyl)morpholine21.3

Data sourced from Yang et al., 2024.[1]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: Unsubstituted 4-(phenylsulfonyl)morpholine (4a) and analogs with electron-donating methoxy groups at the para-position (4s) exhibited weak activity.

  • Alkyl Substituents: The introduction of alkyl groups at the meta- or para-position of the phenyl ring generally enhanced cytotoxic activity. A trend of increasing potency was observed with increasing alkyl chain length up to a butyl group (4f and 4l).

  • Positional Isomers: Meta-substituted analogs generally displayed greater potency than their para-substituted counterparts.

  • Electron-Withdrawing Groups: The most potent compound in the series, GL24 (4m), features a strong electron-withdrawing trifluoromethyl group at the meta-position, highlighting the importance of this substitution for potent anticancer activity.

Mechanism of Action: Induction of ER Stress-Dependent Apoptosis

The lead compound, GL24, was found to induce apoptosis in triple-negative breast cancer cells through the activation of endoplasmic reticulum (ER) stress.[1] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress leads to apoptosis.

The key signaling pathways involved in ER stress-induced apoptosis are depicted below:

ER_Stress_Apoptosis ER_Stress ER Stress (Unfolded Protein Accumulation) PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a p-eIF2α PERK->eIF2a phosphorylates TRAF2 TRAF2 IRE1a->TRAF2 recruits CHOP CHOP ATF6->CHOP induces ATF4 ATF4 eIF2a->ATF4 translates ATF4->CHOP induces Bcl2_down Bcl-2 Family (downregulation) CHOP->Bcl2_down Bim_up Bim/Noxa/Puma (upregulation) CHOP->Bim_up ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates JNK->Bim_up Mitochondria Mitochondria Bcl2_down->Mitochondria Bim_up->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ER Stress-Induced Apoptotic Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative compound and the key biological assays used to evaluate the anticancer activity of 4-(phenylsulfonyl)morpholine analogs.

Synthesis of 4-((3-(Trifluoromethyl)phenyl)sulfonyl)morpholine (GL24)

The synthesis of 4-(phenylsulfonyl)morpholine derivatives can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is a representative example for the synthesis of the most potent analog, GL24.

Materials:

  • 3-(Trifluoromethyl)benzenesulfonyl chloride

  • Morpholine

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of morpholine (1.2 equivalents) in THF or DCM at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add a solution of 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-((3-(trifluoromethyl)phenyl)sulfonyl)morpholine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MDA-MB-231 cells (or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

The experimental workflow is illustrated below:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

4-(Phenylsulfonyl)morpholine derivatives represent a promising class of anticancer agents with a clear mechanism of action involving the induction of ER stress-mediated apoptosis. The structure-activity relationship studies indicate that substitution on the phenyl ring is crucial for potency, with the meta-trifluoromethyl analog, GL24, emerging as a highly potent compound. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these and similar compounds, facilitating further research and development in this area. Future studies should focus on optimizing the pharmacokinetic properties of these analogs to advance their potential as clinical candidates for cancer therapy.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-(3-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the safe handling, operation, and disposal of 4-(3-Bromophenylsulfonyl)morpholine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some related compounds are also classified as harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][4]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1]To prevent skin contact, which can lead to irritation.[1][2] For prolonged contact, gloves with a higher protection class are recommended.[4]
Body Protection Laboratory coat. For larger quantities or risk of splashing, a PVC apron or chemical-resistant suit is advised.[4]To protect against skin exposure.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[1]To be used in case of insufficient ventilation or potential for aerosol generation, as the compound may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean surface.

  • Dispensing: Carefully weigh and dispense the chemical within a fume hood to minimize inhalation exposure. Avoid generating dust or aerosols.

  • During Operation: Keep the container tightly closed when not in use.[1][2] Avoid contact with skin, eyes, and clothing.[2]

  • Post-Operation: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Clean the work area and any equipment used.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be managed as hazardous waste.[7]

Table 2: Disposal Protocol

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a designated, properly labeled, and sealed container for hazardous waste. Do not dispose of down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office for pickup.[7]
Contaminated Materials (PPE, etc.) Dispose of contaminated gloves, wipes, and other disposable materials in a sealed container labeled as hazardous waste. These items should be handled by trained personnel.[8]
Empty Containers Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[7] Collect the rinsate as hazardous waste.[7] After thorough cleaning, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling this compound from receipt to disposal.

A Receipt and Storage Store in a cool, dry, well-ventilated area away from incompatible substances. B Preparation Wear appropriate PPE. Work in a fume hood. A->B C Handling and Operation Avoid contact and generation of dust/aerosols. B->C D Decontamination Clean work area and equipment. Wash hands thoroughly. C->D E Waste Collection Segregate waste product, contaminated materials, and rinsed containers. D->E F Disposal Dispose of as hazardous waste through institutional EHS. E->F

Caption: Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.